molecular formula C9H6BrN B029742 6-Bromoisoquinoline CAS No. 34784-05-9

6-Bromoisoquinoline

Numéro de catalogue: B029742
Numéro CAS: 34784-05-9
Poids moléculaire: 208.05 g/mol
Clé InChI: ZTEATMVVGQUULZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromoisoquinoline is a high-value halogenated heterocyclic compound that serves as a versatile and crucial synthetic intermediate in organic chemistry and drug discovery. Its core structure, comprising a fused benzene and pyridine ring, is a privileged scaffold in medicinal chemistry. The bromine atom at the 6-position acts as a highly reactive handle for numerous metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations, enabling the efficient introduction of diverse carbon and nitrogen-based substituents. This allows researchers to rapidly generate libraries of complex isoquinoline derivatives for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-bromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEATMVVGQUULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310602
Record name 6-bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34784-05-9
Record name 6-Bromoisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34784-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034784059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34784-05-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMOISOQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Bromoisoquinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGN4W9EY7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoisoquinoline is a halogenated derivative of isoquinoline (B145761), a heterocyclic aromatic organic compound. It serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules.[1][2] Its unique structural and electronic properties, conferred by the bromine atom on the isoquinoline scaffold, make it a valuable reagent in medicinal chemistry and materials science.[1] Notably, it is utilized in the development of novel therapeutic agents, including those targeting cancer and neurological disorders, as well as in the synthesis of fluorescent materials for optoelectronic applications.[1] This guide provides a detailed overview of the core physicochemical properties of this compound, along with relevant experimental protocols and workflows.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry and drug design.

PropertyValueReference(s)
Molecular Formula C₉H₆BrN[1]
Molecular Weight 208.06 g/mol
Appearance Off-white to light brown or white crystalline powder
Melting Point 40 - 48 °C
Boiling Point 312.3 ± 15.0 °C (Predicted)
Density 1.564 ± 0.06 g/cm³ (Predicted)
pKa 4.83 ± 0.10 (Predicted)
Flash Point >110 °C
λmax 320 nm (in CHCl₃)
Solubility DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml
InChI Key ZTEATMVVGQUULZ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN=C2)C=C1Br

Experimental Protocols & Methodologies

The following sections detail the experimental procedures for the synthesis of this compound and standard methods for the determination of its key physicochemical properties.

Synthesis of this compound

A common method for the synthesis of this compound involves the Skraup synthesis, a classic reaction for producing quinolines and their derivatives.

Procedure:

  • Reaction Setup: A catalyst and p-bromoaniline are added to dilute sulfuric acid in a reaction vessel.

  • Glycerol Addition: Glycerol is added dropwise to the mixture while maintaining the temperature between 140-145°C.

  • Dehydration: Following the addition of glycerol, the reaction is held at 140-145°C for 3 hours to facilitate dehydration.

  • Quenching and Neutralization: The reaction mixture is then added dropwise to ice water. The pH of the resulting solution is adjusted using ammonia (B1221849) water.

  • Extraction: The aqueous solution is extracted with toluene (B28343) to isolate the crude product.

  • Purification: The toluene phase is concentrated, and the crude product is purified by distillation at 150-155°C under a pressure of 15 mmHg to yield this compound.

Standard Physicochemical Property Determination

While specific experimental reports for determining the physicochemical properties of this compound are not detailed in the provided search results, the following are standard laboratory protocols that are typically employed.

  • Melting Point Determination (Capillary Method): A small, dry sample of this compound is packed into a capillary tube. The tube is placed in a melting point apparatus, and the temperature is slowly increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

  • Boiling Point Determination (Distillation Method): The compound is heated in a distillation apparatus. The temperature of the vapor that distills and condenses is measured. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Solubility Assessment (Shake-Flask Method): An excess amount of this compound is added to a known volume of a specific solvent (e.g., DMSO, DMF, Ethanol). The mixture is agitated at a constant temperature for a set period to reach equilibrium. The solution is then filtered to remove undissolved solid, and the concentration of this compound in the filtrate is determined, typically by UV-Vis spectroscopy or HPLC, to quantify its solubility.

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_reactants Reactants & Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification p_bromoaniline p-Bromoaniline heating Heat to 140-145°C p_bromoaniline->heating h2so4 Dilute Sulfuric Acid h2so4->heating catalyst Catalyst catalyst->heating glycerol Glycerol glycerol->heating dropwise dehydration Dehydration (3 hours) heating->dehydration quenching Quench in Ice Water dehydration->quenching neutralization Neutralize with Ammonia quenching->neutralization extraction Extract with Toluene neutralization->extraction purification Distillation extraction->purification product This compound purification->product

References

6-Bromoisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 34784-05-9 Molecular Formula: C₉H₆BrN

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 6-Bromoisoquinoline. This versatile heterocyclic building block is a key intermediate in the synthesis of a wide array of biologically active molecules, particularly in the fields of oncology and neuroscience.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as an off-white to light brown powder.[1] Its core structure consists of an isoquinoline (B145761) ring system with a bromine atom substituted at the 6-position, which is crucial for its reactivity in various cross-coupling reactions.

PropertyValueReference
Molecular Weight 208.06 g/mol (anhydrous)[1]
226.07 g/mol (monohydrate)[2]
CAS Number 34784-05-9[1][3]
Melting Point 40 - 44 °C
Appearance Off-white to light brown powder
Purity ≥ 97%

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 4-bromobenzaldehyde (B125591). The general workflow for this synthesis is outlined below.

A 4-Bromobenzaldehyde + Amino Acetaldehyde (B116499) Dimethyl Acetal (B89532) B Imine Formation (Toluene, Reflux) A->B Reaction C Intermediate Imine B->C Yields E Ring Closure and Aromatization C->E Reacts with D Cyclization Reagents (e.g., Trimethyl Phosphite (B83602), TiCl4) D->E Catalyzes F This compound E->F Forms

Fig. 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 4-Bromobenzaldehyde

This protocol is adapted from a known procedure for the synthesis of this compound.

Step 1: Imine Formation

  • A mixture of 4-bromobenzaldehyde (1.0 eq) and amino acetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene (B28343) is refluxed using a Dean-Stark apparatus for 12 hours to remove water.

  • The solvent is removed under reduced pressure to yield the crude imine intermediate.

Step 2: Cyclization and Aromatization

  • The crude imine is dissolved in anhydrous dichloromethane (B109758) (DCM).

  • Trimethyl phosphite (1.1 eq) is added dropwise, and the mixture is stirred for 10 hours at room temperature.

  • After solvent evaporation, the residue is redissolved in anhydrous DCM and cooled to 0°C.

  • Titanium tetrachloride (4.0 eq) is added dropwise, and the reaction is heated to 40°C for 6 days.

  • The reaction is quenched by pouring it into ice, and the pH is adjusted to 8-9 with 6N NaOH.

  • The aqueous layer is extracted with ethyl acetate (B1210297). The organic layers are then extracted with 3M HCl.

  • The acidic aqueous layer is neutralized to pH 7-8 with 3N NaOH and extracted with ethyl acetate.

  • The combined organic layers from the final extraction are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization from DCM/pentane to afford this compound as a light brown solid.

Applications in Drug Discovery

The bromine atom at the 6-position of the isoquinoline ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, making it a valuable intermediate in the synthesis of novel therapeutic agents.

Anticancer Agents

Derivatives of this compound have shown promise as anticancer agents. The isoquinoline scaffold is present in many biologically active compounds, and modifications at the 6-position can lead to potent inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

A This compound Derivative B EGFR A->B Inhibits C Downstream Signaling (e.g., MAPK, PI3K/Akt) B->C Activates D Cell Proliferation & Survival C->D Promotes E Apoptosis C->E Inhibits

Fig. 2: Inhibition of EGFR signaling by this compound derivatives.
Neuroprotective Agents

The isoquinoline alkaloid family, to which this compound belongs, is known for its neuroprotective effects. These compounds can exert their effects through various mechanisms, including the modulation of intracellular calcium levels and the protection of mitochondria. Research into derivatives of this compound may lead to the development of novel treatments for neurodegenerative diseases.

Key Experimental Protocols in Drug Discovery

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a fundamental reaction for the derivatization of this compound. The following is a general protocol that can be adapted for specific substrates.

A Combine Reactants: - this compound - Boronic Acid/Ester - Palladium Catalyst - Base B Degas with Inert Gas A->B C Add Degassed Solvents (e.g., Dioxane/Water) B->C D Heat and Stir (e.g., 80-90°C) C->D E Work-up and Purification D->E F Coupled Product E->F

Fig. 3: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Degassed solvents (e.g., 1,4-dioxane (B91453) and water in a 4:1 ratio)

Procedure:

  • To a Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvents via syringe.

  • Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer compounds.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

References

An In-depth Technical Guide to the Structure and Spectral Data of 6-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and spectral properties of 6-Bromoisoquinoline, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of public, experimentally verified spectral data, this document combines established physicochemical properties with predicted spectral characteristics based on foundational spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Compound Identification and Physicochemical Properties

This compound is a halogenated heterocyclic compound. Its core structure consists of an isoquinoline (B145761) ring system with a bromine atom substituted at the 6-position.

Identifier Value Reference
IUPAC Name This compound[1]
CAS Number 34784-05-9[1]
Molecular Formula C₉H₆BrN[1]
Molecular Weight 208.05 g/mol [1]
Canonical SMILES C1=CC2=C(C=CN=C2)C=C1Br[1]
Appearance Solid
Melting Point 42-49 °C (lit.)

Spectroscopic Data (Predicted)

The following sections detail the predicted spectral data for this compound. These predictions are based on established chemical shift and absorption frequency tables for the functional groups present in the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show six signals in the aromatic region (typically 7.0-9.5 ppm). The protons on the pyridine (B92270) ring (H1, H3) are generally the most deshielded due to the electronegativity of the nitrogen atom.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H19.0 - 9.3s-
H38.4 - 8.6d5.5 - 6.5
H47.5 - 7.7d5.5 - 6.5
H57.9 - 8.1d8.5 - 9.0
H77.7 - 7.9dd8.5 - 9.0, ~2.0
H87.8 - 8.0d8.5 - 9.0

Note: Predicted values are for a standard deuterated solvent like CDCl₃. Actual values may vary based on solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display nine distinct signals for the nine carbon atoms in the molecule. Carbons adjacent to the nitrogen (C1, C3) and the carbon bearing the bromine atom (C6) will show characteristic shifts.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1151 - 154
C3142 - 145
C4119 - 122
C4a135 - 138
C5129 - 132
C6120 - 123
C7132 - 135
C8127 - 130
C8a127 - 130

Note: Quaternary carbons (C4a, C6, C8a) will typically show weaker signals. Predicted values are for a standard deuterated solvent like CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by vibrations of the aromatic rings and the carbon-bromine bond.

Frequency Range (cm⁻¹) Vibration Type Functional Group
3100 - 3000C-H StretchAromatic
1600 - 1585C=C Stretch (in-ring)Aromatic
1500 - 1400C=C Stretch (in-ring)Aromatic
1300 - 1000C-N StretchHeterocyclic Amine
900 - 675C-H Bend (out-of-plane)Aromatic
< 700C-Br StretchAryl Halide
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound will produce a molecular ion and characteristic fragment ions. The presence of bromine is a key diagnostic feature.

m/z (Mass-to-Charge Ratio) Ion Identity Notes
208 / 210[M]⁺Molecular Ion Peak: A characteristic pair of peaks of approximately 1:1 intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
129[M - Br]⁺Loss of a bromine radical.
102[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide from the [M - Br]⁺ fragment, characteristic of pyridine-containing rings.

Experimental Protocols

The following protocols provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Gently vortex the vial until the sample is fully dissolved.

  • Using a pipette with a cotton or glass wool plug to filter any particulate matter, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

3.1.2. Data Acquisition (¹H NMR)

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

  • Set standard acquisition parameters for a proton experiment (e.g., zg30 pulse program on a Bruker instrument).

  • Set the spectral width to cover the aromatic region (e.g., 0-12 ppm).

  • Acquire the spectrum using an appropriate number of scans (typically 8-16) and a relaxation delay of 1-2 seconds.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

  • Reference the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

3.1.3. Data Acquisition (¹³C NMR)

  • Using the same sample, tune the NMR probe to the ¹³C frequency.

  • Set up a standard proton-decoupled carbon experiment (e.g., zgpg30 pulse program).

  • Set the spectral width to cover all expected carbon signals (e.g., 0-160 ppm).

  • Acquire the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically required.

  • Process the data similarly to the ¹H spectrum, and reference it to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (Thin Solid Film Method)

  • Place a small amount (approx. 5-10 mg) of solid this compound into a small vial.

  • Add a few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone) to dissolve the solid completely.

  • Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

3.2.2. Data Acquisition

  • Ensure the sample compartment of the FT-IR spectrometer is empty and clean.

  • Collect a background spectrum to account for atmospheric CO₂ and water vapor.

  • Place the salt plate with the sample film into the sample holder in the spectrometer.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

  • Prepare a dilute solution of this compound (approx. 0.1 mg/mL) in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

3.3.2. Data Acquisition (Electron Ionization - GC-MS)

  • Inject a small volume (e.g., 1 µL) of the sample solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • The GC will separate the compound from the solvent and any impurities. A non-polar capillary column (e.g., HP-5ms) is typically used.

  • As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Acquire the mass spectrum over a suitable range (e.g., m/z 40-300).

3.3.3. Data Analysis

  • Examine the resulting mass spectrum to identify the molecular ion peaks ([M]⁺ and [M+2]⁺). Confirm their m/z values and the ~1:1 isotopic abundance ratio.

  • Identify major fragment ions and propose plausible fragmentation pathways based on the molecular structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical relationship between the compound and its spectral characterization methods.

G Figure 1. Analytical Workflow for this compound cluster_compound Compound cluster_analysis Spectroscopic Analysis cluster_data Generated Data Compound This compound (C₉H₆BrN) NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data ¹H & ¹³C Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (m/z), Fragmentation Pattern MS->MS_Data

References

The Pharmacological Potential of 6-Bromoisoquinoline Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoquinoline (B145761) scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide array of biological activities. The introduction of a bromine atom at the 6-position of the isoquinoline ring system can significantly modulate the physicochemical properties and pharmacological profile of the resulting derivatives. This halogen substitution can enhance binding affinity to biological targets, improve metabolic stability, and provide a handle for further synthetic modifications. This technical guide provides a comprehensive overview of the current state of research into the biological activities of 6-bromoisoquinoline derivatives and related analogs, focusing on their potential as anticancer, antimicrobial, anti-inflammatory, and neurologically active agents. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

Derivatives of this compound and structurally similar 6-bromo-quinazolines have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] The primary mechanisms often involve the modulation of critical cellular signaling pathways that are dysregulated in cancer.[2][3]

One of the key mechanisms of action for the anticancer effects of these compounds is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a tyrosine kinase that, when overexpressed or mutated in many cancers, leads to uncontrolled cell proliferation and survival. By inhibiting EGFR, these derivatives can disrupt downstream signaling. Furthermore, some derivatives have been shown to induce apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 6-bromo-quinazoline-4(3H)-one derivatives, which are structurally related to the this compound scaffold, against human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
8a MCF-7 (Breast Adenocarcinoma)15.85 ± 3.32Erlotinib9.9 ± 0.14
8a SW480 (Colorectal Adenocarcinoma)17.85 ± 0.92Erlotinib-
6-Bromo-5-nitroquinoline HT29 (Human Adenocarcinoma)Lower than 5-FU5-Fluorouracil (5-FU)-

Note: Data for 6-bromo-quinazoline-4(3H)-one derivatives are presented as close analogs due to the limited availability of public data on this compound derivatives. Compound 8a also showed selectivity, with a higher IC50 value (84.20 ± 1.72 µM) against the normal MRC-5 cell line.

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds Inhibitor 6-Bromo-quinazoline Derivatives Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-bromo-quinazoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The antiproliferative activity of this compound derivatives can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). A positive control (e.g., Cisplatin, Doxorubicin) is also included. The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity

The 6-bromo-quinazoline scaffold, a close structural analog of this compound, has been investigated for its potential to combat microbial infections. Studies have shown that the presence of a bromine atom at the 6-position can enhance antimicrobial effects against a range of pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Potency

While specific MIC data for this compound derivatives is limited in the provided search results, studies on related 6-bromo-quinazoline derivatives have shown significant activity.

Derivative TypePathogenActivity Noted
6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesBacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosaSignificant antibacterial activity
6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesCandida albicans, Aspergillus niger, Curvularia lunataSignificant antifungal activity
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneStaphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumoniaeHigh antibacterial activity, in some cases exceeding Ciprofloxacin

Source: Based on descriptive reports in reference.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Analgesic and Anti-inflammatory Activity

Recent studies have highlighted the potential of bromo-isoquinoline derivatives as analgesic and anti-inflammatory agents. These studies suggest that the isoquinoline core with bromine substitution can serve as a scaffold for developing new non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesic Activity)

This is a common in vivo model to screen for peripheral analgesic activity.

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: Animals are divided into groups and treated orally with the test compound, a vehicle control, or a standard drug (e.g., Aspirin).

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a writhing response (stretching of the abdomen and hind limbs).

  • Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Experimental Protocol: Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This is a standard in vivo model for evaluating acute inflammation.

  • Animal and Paw Volume Measurement: Rats are used, and the initial volume of their hind paw is measured using a plethysmometer.

  • Compound Administration: The animals are treated with the test compound, vehicle, or a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: After one hour, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Neurological Activity

Isoquinoline derivatives have been implicated in various neurological processes, exhibiting both neurotoxic and neuroprotective potential.

Neurotoxicity and Parkinson's Disease

Certain isoquinoline derivatives have been identified in the brains of patients with Parkinson's disease and are considered potential endogenous neurotoxins. Similar to the well-known parkinsonism-inducing agent MPTP, these compounds can be metabolized to toxic species that inhibit complex I of the mitochondrial electron transport chain. This inhibition leads to a decrease in ATP production and an increase in the formation of reactive oxygen species (ROS), ultimately causing the death of dopaminergic neurons.

Proposed Mechanism of Neurotoxicity

Neurotoxicity_Mechanism TIQ Tetrahydroisoquinoline (TIQ) Derivatives MAO Monoamine Oxidase (MAO) TIQ->MAO Metabolized by Toxic_Metabolite Toxic Metabolite MAO->Toxic_Metabolite Mitochondrion Mitochondrion Toxic_Metabolite->Mitochondrion Enters Complex_I Complex I Inhibition Mitochondrion->Complex_I Leads to ATP_decrease ATP Depletion Complex_I->ATP_decrease ROS_increase ROS Increase Complex_I->ROS_increase Neuron_Death Dopaminergic Neuron Death ATP_decrease->Neuron_Death ROS_increase->Neuron_Death

Caption: Proposed mechanism of neurotoxicity for certain isoquinoline derivatives.

Neuroprotective Effects

In contrast to their potential toxicity, many isoquinoline alkaloids have also demonstrated neuroprotective properties. These effects are attributed to various mechanisms, including:

  • Anti-oxidative effects: Scavenging of reactive oxygen species to protect neurons from oxidative damage.

  • Regulation of autophagy: Modulating the cellular process of degrading and recycling damaged components to maintain neuronal health.

  • Anti-inflammatory action: Reducing neuroinflammation, which is a key factor in many neurodegenerative diseases.

General Experimental Workflow for Biological Evaluation

The discovery and evaluation of the biological activities of novel this compound derivatives typically follow a structured workflow.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro In Vitro Screening Purification->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) In_Vitro->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinase) In_Vitro->Enzyme In_Vivo In Vivo Testing (Animal Models) Cytotoxicity->In_Vivo Antimicrobial->In_Vivo Enzyme->In_Vivo SAR Structure-Activity Relationship (SAR) Studies In_Vivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The available literature, particularly on the closely related 6-bromo-quinazoline scaffold, strongly suggests their potential as anticancer and antimicrobial agents. Furthermore, the broader isoquinoline class has demonstrated significant potential in the context of analgesia, anti-inflammatory effects, and the modulation of neurological pathways. While the direct biological data for this compound derivatives is still emerging, the existing evidence provides a solid foundation for further research and development. Future work should focus on synthesizing and screening libraries of these compounds to establish clear structure-activity relationships and to identify lead candidates for further preclinical and clinical development.

References

The Discovery and Enduring Legacy of Isoquinoline Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the history, isolation, synthesis, and biological significance of a pivotal class of natural products.

Introduction

Isoquinoline (B145761) alkaloids represent a vast and structurally diverse family of over 2,500 known natural products, primarily found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae.[1] Their history is deeply intertwined with the development of modern medicine and organic chemistry, sparked by the isolation of the first alkaloid, morphine, over two centuries ago.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and biological activities of isoquinoline alkaloids, with a focus on the experimental methodologies and quantitative data essential for researchers, scientists, and drug development professionals.

A Historical Journey: From Poppy Tears to Potent Pharmaceuticals

The story of isoquinoline alkaloids begins with the pioneering work of the German pharmacist Friedrich Wilhelm Adam Sertürner. In the early 19th century, he embarked on a series of experiments to isolate the active principle from opium, the dried latex of the opium poppy (Papaver somniferum).[1][3] This culminated in the isolation of a crystalline substance he named "morphium" in 1804, after Morpheus, the Greek god of dreams, due to its potent sleep-inducing properties. This landmark achievement marked the dawn of alkaloid chemistry and laid the foundation for the isolation of a plethora of pharmacologically active compounds from natural sources.

Following Sertürner's discovery, the field of alkaloid chemistry rapidly expanded. French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou made significant contributions, isolating a series of important alkaloids, including strychnine (B123637) (1818), brucine (B1667951) (1819), and, most notably, quinine (B1679958) and cinchonine (B1669041) from cinchona bark in 1820. Their work not only provided new therapeutic agents but also advanced the techniques for isolating and characterizing these complex natural products.

The parent heterocyclic compound, isoquinoline, was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of its acid sulfate (B86663). This discovery provided the fundamental chemical framework for this large and diverse group of alkaloids.

Key Classes of Isoquinoline Alkaloids

Isoquinoline alkaloids are broadly classified based on their chemical structures. Some of the most prominent groups include:

  • Benzylisoquinolines: This is the largest and most diverse group, serving as the biosynthetic precursors for most other isoquinoline alkaloids. Papaverine is a well-known example.

  • Aporphines: Characterized by a tetracyclic ring system, many aporphine (B1220529) alkaloids exhibit potent pharmacological activities.

  • Protoberberines: These tetracyclic alkaloids, such as berberine, are known for their antimicrobial and anticancer properties.

  • Benzophenanthridines: This group includes compounds like sanguinarine, which possess anti-inflammatory and antimicrobial activities.

  • Morphinans: This class includes morphine and codeine, renowned for their analgesic properties.

Experimental Protocols: Isolation of Key Isoquinoline Alkaloids

The isolation of isoquinoline alkaloids from their natural sources laid the groundwork for their chemical and pharmacological investigation. While early methods were rudimentary, they established the fundamental principles of extraction and purification that are still in use today.

Isolation of Morphine from Papaver somniferum (Sertürner's Method - A Modern Interpretation)

Sertürner's original method, though groundbreaking, lacked the precision of modern techniques. A generalized modern protocol based on his principles is as follows:

  • Extraction: Powdered dried opium latex is subjected to an aqueous extraction. Early methods would have used simple maceration, while modern techniques might employ Soxhlet extraction or ultrasound-assisted extraction for improved efficiency.

  • Basification and Precipitation: The aqueous extract is treated with a base, such as ammonia (B1221849) or calcium hydroxide (B78521) (milk of lime), to precipitate the alkaloids. Morphine, being a weak base, is soluble in acidic solutions and precipitates in alkaline conditions.

  • Filtration and Washing: The precipitate, containing crude morphine and other alkaloids, is collected by filtration and washed with water to remove impurities.

  • Acid-Base Purification: The crude alkaloid mixture is redissolved in a dilute acid (e.g., sulfuric or hydrochloric acid). This solution can then be treated with a decolorizing agent like activated charcoal.

  • Crystallization: The acidic solution is carefully neutralized or made slightly basic to induce the crystallization of morphine, which can then be collected by filtration. Further recrystallization from a suitable solvent (e.g., ethanol) is performed to obtain pure morphine.

Isolation of Quinine from Cinchona Bark (Pelletier and Caventou's Method - A Modern Interpretation)

Pelletier and Caventou's isolation of quinine was a pivotal moment in the history of medicine. A representative experimental protocol based on their acid-base extraction method is outlined below:

  • Preparation of the Bark: The dried bark of the Cinchona tree is ground into a fine powder to increase the surface area for extraction.

  • Alkaline Treatment: The powdered bark is moistened with an alkaline solution, such as ammonia water or a slurry of lime (calcium hydroxide), and allowed to stand. This converts the alkaloid salts present in the plant material into their free base form.

  • Solvent Extraction: The alkaline-treated bark is then extracted with an organic solvent, such as toluene (B28343), using a Soxhlet apparatus for several hours. This dissolves the free alkaloid bases.

  • Acidic Extraction: The organic solvent extract, containing the alkaloids, is then shaken with a dilute acid, typically sulfuric acid. This protonates the basic nitrogen atoms of the alkaloids, making them soluble in the aqueous acidic layer as their sulfate salts.

  • Separation and Neutralization: The aqueous acidic layer is separated from the organic layer. Careful neutralization of the acidic solution leads to the precipitation of the alkaloid sulfates, including quinine sulfate.

  • Purification and Crystallization: The crude quinine sulfate is collected and can be further purified by recrystallization from hot water, often with the addition of decolorizing charcoal to remove colored impurities.

Synthesis of the Isoquinoline Core: Key Methodologies

The total synthesis of isoquinoline alkaloids has been a major focus of organic chemistry, leading to the development of several powerful named reactions for the construction of the isoquinoline ring system.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides. The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines.

General Protocol for the Synthesis of a 3,4-Dihydroisoquinoline:

  • Amide Formation: A β-phenylethylamine is acylated with an appropriate acid chloride or anhydride (B1165640) to form the corresponding amide.

  • Cyclization: The amide is dissolved in an anhydrous, non-polar solvent such as toluene or acetonitrile. A dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added.

  • Reaction Conditions: The reaction mixture is heated to reflux for a period of 1 to 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the excess solvent and dehydrating agent are removed under reduced pressure. The residue is then carefully treated with ice-water and basified with a strong base (e.g., NaOH or NH₄OH) to precipitate the 3,4-dihydroisoquinoline.

  • Purification: The crude product is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), and the organic layers are combined, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.

General Protocol for the Synthesis of a Tetrahydroisoquinoline:

  • Reaction Setup: The β-arylethylamine and the aldehyde (or ketone) are dissolved in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695), or a non-polar solvent like dichloromethane.

  • Acid Catalysis: A protic acid (e.g., hydrochloric acid, sulfuric acid, or trifluoroacetic acid) is added to catalyze the reaction.

  • Reaction Conditions: The reaction mixture is stirred at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates. The reaction is monitored by TLC.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a suitable base to precipitate the tetrahydroisoquinoline.

  • Purification: The product is extracted with an organic solvent, and the combined organic extracts are dried and concentrated. Purification is typically achieved through column chromatography or recrystallization.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.

General Protocol for the Synthesis of Isoquinoline:

  • Formation of the Benzalaminoacetal: A benzaldehyde (B42025) is condensed with an aminoacetaldehyde dialkyl acetal (B89532) to form the corresponding Schiff base, which exists in equilibrium with the benzalaminoacetal.

  • Cyclization: The benzalaminoacetal is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures.

  • Work-up and Purification: The reaction mixture is cooled and then carefully poured onto ice. The aqueous solution is neutralized with a base, and the isoquinoline product is extracted with an organic solvent. The organic extracts are dried, concentrated, and the product is purified by distillation or chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data for representative isoquinoline alkaloids and synthetic reactions.

Table 1: Physicochemical Properties of Selected Isoquinoline Alkaloids

AlkaloidMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility
MorphineC₁₇H₁₉NO₃285.34254-256 (dec.)Slightly soluble in water and ethanol
QuinineC₂₀H₂₄N₂O₂324.42177Very slightly soluble in water, soluble in ethanol and chloroform
PapaverineC₂₀H₂₁NO₄339.39147-148Practically insoluble in water, soluble in hot ethanol and chloroform
BerberineC₂₀H₁₈NO₄⁺336.36145 (chloride salt)Soluble in hot water, slightly soluble in ethanol
SanguinarineC₂₀H₁₄NO₄⁺332.33277-280 (chloride salt, dec.)Sparingly soluble in water, soluble in ethanol

Table 2: Comparison of Yields for Isoquinoline Synthesis Methods

ReactionSubstrate ExampleProduct TypeTypical Yield Range (%)Reference
Bischler-NapieralskiN-(2-(3,4-dimethoxyphenyl)ethyl)acetamide3,4-Dihydroisoquinoline40-90
Pictet-SpenglerTryptamine and formaldehydeTetrahydro-β-carboline70-95
Pomeranz-FritschBenzaldehyde and aminoacetaldehyde diethyl acetalIsoquinoline20-60
Bischler-NapieralskiOxidative Amidation-Bischler-Napieralski1-Benzoyl Dihydroisoquinolines70-85
Pictet-SpenglerDopamine and various ketonesTetrahydroisoquinolines54-95
Papaverine SynthesisMulti-step synthesisPapaverine58.7 (overall)

Spectroscopic Characterization

The structural elucidation of isoquinoline alkaloids relies heavily on modern spectroscopic techniques.

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the identification and structural analysis of isoquinoline alkaloids. Fragmentation patterns are characteristic of the different subclasses. For example, protoberberine and benzophenanthridine alkaloids often show losses of their substituent groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the complete structural assignment of isoquinoline alkaloids. The chemical shifts of the protons and carbons are highly dependent on the substitution pattern and stereochemistry of the molecule.

Table 3: Representative ¹H and ¹³C NMR Data for Key Isoquinoline Alkaloids (in CDCl₃, δ in ppm)

AlkaloidKey ¹H NMR SignalsKey ¹³C NMR Signals
Papaverine 8.38 (d, 1H), 7.45 (d, 1H), 7.0-7.4 (aromatic H), 4.55 (s, 2H, Ar-CH₂-), 4.01, 3.92, 3.83, 3.78 (s, 3H each, -OCH₃)157.6, 152.6, 149.9, 149.0, 147.5, 140.4, 133.6, 131.9, 122.9, 120.4, 118.9, 111.8, 111.0, 105.3, 104.2, 56.0, 55.8 (x3), 41.9
Berberine (chloride) 9.85 (s, 1H), 8.15 (s, 1H), 7.6-7.8 (aromatic H), 6.10 (s, 2H, -OCH₂O-), 4.95 (t, 2H), 3.20 (t, 2H), 4.20, 3.90 (s, 3H each, -OCH₃)150.5, 148.0, 145.0, 137.5, 133.0, 127.0, 121.5, 120.5, 108.5, 105.0, 102.0, 62.0, 56.0, 55.5, 27.0
Sanguinarine (chloride) 9.60 (s, 1H), 7.5-8.5 (aromatic H), 6.20 (s, 2H, -OCH₂O-), 4.80 (s, 3H, N-CH₃)148.0, 147.5, 144.0, 135.0, 131.0, 124.0, 123.0, 121.0, 118.0, 115.0, 104.0, 102.0, 53.0

Signaling Pathways and Biological Activities

Isoquinoline alkaloids exhibit a wide range of biological activities by interacting with various cellular signaling pathways.

Sanguinarine and the NF-κB Signaling Pathway

Sanguinarine is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation. Sanguinarine has been shown to block the tumor necrosis factor (TNF-α)-induced phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of the active p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

Berberine_AMPK_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Berberine Berberine AMP/ATP_ratio ↑ AMP/ATP Ratio Berberine->AMP/ATP_ratio AMPK AMPK Glucose_Uptake ↑ Glucose Uptake (e.g., via GLUT4) AMPK->Glucose_Uptake Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis Lipid_Synthesis ↓ Lipid Synthesis AMPK->Lipid_Synthesis Autophagy ↑ Autophagy AMPK->Autophagy AMP/ATP_ratio->AMPK activates Papaverine_PDE_Pathway cluster_cAMP cAMP Pathway cluster_cGMP cGMP Pathway Papaverine Papaverine PDE_cAMP PDE Papaverine->PDE_cAMP inhibits PDE_cGMP PDE Papaverine->PDE_cGMP inhibits AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates cAMP->PDE_cAMP degraded by Relaxation Smooth Muscle Relaxation PKA->Relaxation GC Guanylyl Cyclase cGMP cGMP GC->cGMP produces GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates cGMP->PDE_cGMP degraded by PKG->Relaxation Noscapine_Microtubule_Pathway cluster_dynamics Microtubule Dynamics Noscapine Noscapine Tubulin Tubulin Dimers Noscapine->Tubulin binds to Microtubule Microtubule Tubulin->Microtubule assembles into Pause Paused State Tubulin->Pause promotes Growth Growth (Polymerization) Microtubule->Growth Shortening Shortening (Depolymerization) Microtubule->Shortening Pause->Growth reduces transitions to Pause->Shortening reduces transitions to Mitotic_Arrest Mitotic Arrest Pause->Mitotic_Arrest leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Bischler_Napieralski_Workflow Start Start: β-phenylethylamine + Acylating Agent Amide_Formation Amide Formation Start->Amide_Formation Cyclization Bischler-Napieralski Cyclization (POCl₃, Reflux) Amide_Formation->Cyclization Workup Aqueous Work-up & Basification Cyclization->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Column Chromatography or Recrystallization) Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product: 3,4-Dihydroisoquinoline Characterization->Final_Product

References

A Technical Guide to the Safe Handling of 6-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Bromoisoquinoline (CAS No: 34784-05-9) is a vital synthetic intermediate used in the development of various bioactive molecules and organic compounds for life science research.[1][2] Its utility in laboratory and drug development settings necessitates a thorough understanding of its safety profile and handling requirements to ensure the protection of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the hazards, safety precautions, and emergency procedures associated with this compound, tailored for professionals in research and development.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements indicating its potential health and environmental risks. The primary hazards include acute toxicity if swallowed or in contact with skin, and irritation to the skin and eyes.[3]

Table 1: GHS Hazard and Precautionary Statements

Classification Code Statement Citations
Hazard Statements H302 Harmful if swallowed.
H311 Toxic in contact with skin.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H412 Harmful to aquatic life with long lasting effects.
Precautionary Statements P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352 IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337 + P313 If eye irritation persists: Get medical advice/attention.

| | P501 | Dispose of contents/container to an approved waste disposal plant. | |

GHS_Workflow cluster_hazard Hazard Identification cluster_precaution Required Precautions H302 H302: Harmful if swallowed P270 P270: Do Not Eat, Drink, or Smoke When Using H302->P270 H311 H311: Toxic in contact with skin P280 P280: Wear Full PPE (Gloves, Clothing, Eye/Face Protection) H311->P280 H315 H315: Causes skin irritation H315->P280 P264 P264: Wash Thoroughly After Handling H315->P264 H319 H319: Causes serious eye irritation H319->P280

Diagram 1: GHS Hazard and Precaution Linkage.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

Property Value Citations
Molecular Formula C₉H₆BrN
Molecular Weight 208.05 g/mol
Appearance White to light brown crystalline powder or solid
Melting Point 52-57 °C
Flash Point > 110 °C / > 230 °F

| CAS Number | 34784-05-9 | |

Exposure Controls and Personal Protection

Effective control measures and appropriate personal protective equipment (PPE) are critical to minimize exposure.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical and ventilating equipment where applicable. Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE) : The selection of PPE is based on the potential for exposure.

Table 3: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Standard Citations
Eye/Face Protection Safety goggles or face shield. European Standard EN166 or OSHA 29 CFR 1910.133
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Wear appropriate protective clothing to prevent skin exposure.

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced. | NIOSH/MSHA or EN 149 | |

PPE_Workflow Start Handling this compound CheckHood Is a chemical fume hood available? Start->CheckHood Proceed Proceed with caution CheckHood->Proceed Yes Stop Do not proceed CheckHood->Stop No WearBasePPE Wear standard PPE: - Lab Coat - Nitrile Gloves Proceed->WearBasePPE WearEye Wear Eye Protection: - Safety Goggles (EN166) WearBasePPE->WearEye AssessResp Is dust/aerosol generation possible? WearEye->AssessResp WearResp Wear Respirator (NIOSH/EN 149) AssessResp->WearResp Yes Handle Perform Experiment AssessResp->Handle No WearResp->Handle

Diagram 2: Safe Handling and PPE Selection Workflow.

First-Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure. Personnel should be trained in these procedures before handling the chemical.

Table 4: First-Aid Measures

Exposure Route Procedure Citations
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and wash it before reuse. If skin irritation occurs or if you feel unwell, get medical advice.
Inhalation Move the victim to fresh air. If breathing is difficult or symptoms occur, get medical attention. If not breathing, give artificial respiration.

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor immediately if you feel unwell. | |

  • Accidental Release Measures : In case of a spill, ensure adequate ventilation and evacuate non-essential personnel. Wearing full PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal. Do not let the product enter drains.

  • Fire-Fighting Measures : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish a fire. Firefighters should wear self-contained breathing apparatus and full protective gear. Hazardous combustion products include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.

Emergency_Response Exposure Accidental Exposure or Spill Occurs Assess Assess Situation (Spill or Personal Exposure?) Exposure->Assess Spill Spill Response Assess->Spill Spill Personal Personal Exposure Response Assess->Personal Personal Evacuate Evacuate Area Spill->Evacuate RemoveVictim Remove Victim from Source Personal->RemoveVictim DonPPE Wear Full PPE Evacuate->DonPPE Contain Contain & Clean Spill (Avoid Dust) DonPPE->Contain Dispose Dispose as Hazardous Waste Contain->Dispose FirstAid Administer First Aid (See Table 4) RemoveVictim->FirstAid SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical

Diagram 3: Emergency Response Workflow.

Experimental Protocol: Handling in a Synthetic Application

The following protocol for the synthesis of 6-cyanoisoquinoline from this compound illustrates the application of safety measures in a typical laboratory procedure. This method is adapted from established synthetic routes.

Objective: To safely perform a cyanation reaction using this compound as the starting material.

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Dimethylformamide (DMF)

  • Water, Ethyl acetate, Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation (in a chemical fume hood):

    • Safety Note: Wear all required PPE, including safety goggles, a lab coat, and nitrile gloves.

    • To a solution of this compound (1.0 eq) in DMF, add Zn(CN)₂ (0.6 eq).

    • Safety Note: Zinc cyanide is highly toxic. Handle with extreme care and avoid inhalation of dust.

    • Add the catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Reaction:

    • Safety Note: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure stability.

    • Heat the reaction mixture to 80-90 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Extraction:

    • Safety Note: Allow the reaction mixture to cool to room temperature before quenching to avoid sudden boiling.

    • Pour the cooled reaction mixture into water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography to yield the final product, 6-cyanoisoquinoline.

  • Waste Disposal:

    • Safety Note: Dispose of all chemical waste, including solvents and residual reagents, in appropriately labeled hazardous waste containers according to institutional guidelines.

References

A Technical Guide to High-Purity 6-Bromoisoquinoline for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 6-Bromoisoquinoline, a key building block in medicinal chemistry and materials science. This document details commercial suppliers, experimental protocols for synthesis and purification, and analytical methods for purity assessment. Furthermore, it visualizes a critical application of this compound in a common synthetic transformation.

Introduction to this compound

This compound is a versatile heterocyclic compound widely utilized as an intermediate in the synthesis of complex organic molecules. Its structure, featuring a bromine atom on the isoquinoline (B145761) scaffold, makes it an ideal substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. This reactivity is particularly valuable in the development of novel therapeutic agents, including anti-cancer and neuroprotective drugs, as well as in the creation of advanced materials such as fluorescent probes and organic electronics.[1]

Commercial Suppliers of High-Purity this compound

A number of chemical suppliers offer this compound at various purity levels suitable for research and development purposes. The table below summarizes key information from prominent vendors.

SupplierCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Thermo Scientific Chemicals34784-05-9≥ 96.0% (HPLC)C₉H₆BrN208.0640 - 45
Sigma-Aldrich34784-05-997%C₉H₆BrN · H₂O226.0752 - 57
Chem-Impex34784-05-9≥ 97%C₉H₆BrN208.0640 - 44
Apollo Scientific34784-05-997%C₉H₆BrN208.0542 - 44
Alfa Chemistry34784-05-997%C₉H₆BrN208.06Not Specified

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and purity analysis of this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves a multi-step process starting from 4-bromobenzaldehyde (B125591).[2]

Step 1: Imine Formation

  • A mixture of 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (B89532) (1.0 eq) in anhydrous toluene (B28343) is refluxed under a Dean-Stark condenser for 12 hours to form the corresponding imine.

  • The solvent is removed under reduced pressure.

Step 2: Cyclization and Aromatization

  • The crude imine is dissolved in anhydrous dichloromethane (B109758) (DCM).

  • The solution is cooled to 0 °C, and titanium tetrachloride (4.0 eq) is added dropwise.

  • The reaction mixture is stirred at 40 °C for 6 days.

  • The reaction is quenched by pouring it into ice, and the pH is adjusted to 8-9 with a 6N NaOH solution.

  • The aqueous layer is extracted three times with ethyl acetate (B1210297) (EtOAc).

  • The combined organic layers are then extracted with 3M HCl.

  • The acidic aqueous layer is neutralized to pH 7-8 with 3N NaOH and extracted twice with EtOAc.

  • The final organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield crude this compound.

Purification of this compound

High-purity this compound can be obtained through recrystallization or column chromatography.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as a mixture of dichloromethane and pentane.[2]

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography Protocol:

  • Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane (B92381) or petroleum ether).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column and elute with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be accurately determined using reverse-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • A typical mobile phase consists of a mixture of acetonitrile (B52724) and water.

  • A gradient elution is often employed, starting with a lower concentration of acetonitrile and increasing it over the course of the run to elute all components. For example, a gradient from 30% to 90% acetonitrile over 20 minutes can be effective.[3]

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm or 320 nm).[4]

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds. This reaction is fundamental in synthesizing a wide array of biaryl and heteroaryl compounds, which are prevalent in many pharmaceutical agents.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products R_BOH Aryl Boronic Acid (R-B(OH)₂) Transmetal Transmetalation R_BOH->Transmetal Bromo_Iso This compound Ox_Add Oxidative Addition Bromo_Iso->Ox_Add Pd0 Pd(0) Catalyst Pd0->Ox_Add Ox_Add->Transmetal Pd(II) Intermediate Red_Elim Reductive Elimination Transmetal->Red_Elim Di-organo Pd(II) Complex Byproduct Byproducts Transmetal->Byproduct Red_Elim->Pd0 Regenerates Catalyst Coupled_Product 6-Aryl-isoquinoline Red_Elim->Coupled_Product

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory. It is harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

6-Bromoisoquinoline: A Technical Guide to Reactivity and Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoisoquinoline is a halogenated derivative of isoquinoline (B145761), a heterocyclic aromatic organic compound. Its structure, featuring a fusion of a benzene (B151609) ring and a pyridine (B92270) ring with a bromine atom on the carbocyclic ring, makes it a versatile building block in organic synthesis and medicinal chemistry. The presence of the bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures. This, combined with the inherent biological significance of the isoquinoline scaffold, renders this compound a molecule of considerable interest in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.[1] Isoquinoline and its derivatives are integral to a wide range of pharmaceuticals, acting as a "privileged scaffold" in drug design.[2] This guide provides an in-depth analysis of the electronic properties and reactivity of this compound, offering valuable insights for its application in research and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below. While experimental spectroscopic data for this compound is not extensively available in the public domain, the expected values are based on data from closely related analogs and computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆BrN[3]
Molecular Weight 208.06 g/mol [3]
CAS Number 34784-05-9[3]
Appearance Off-white to light brown powder
Melting Point 40 - 44 °C
Boiling Point 312.3±15.0 °C (Predicted)
pKa 4.83±0.10 (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) / m/z
¹H NMR Aromatic protons in the range of δ 7.5-9.5 ppm. The proton at C1 is expected to be the most downfield.
¹³C NMR Aromatic carbons in the range of δ 115-155 ppm. The carbon bearing the bromine (C6) and the carbons adjacent to the nitrogen (C1 and C3) will have characteristic shifts.
IR Spectroscopy C-H stretching (aromatic) ~3050 cm⁻¹, C=C and C=N stretching ~1600-1450 cm⁻¹, C-Br stretching ~600-500 cm⁻¹.
Mass Spectrometry Molecular ion peaks [M]+ and [M+2]+ with approximately equal intensity, characteristic of a monobrominated compound.

Electronic Properties

The electronic nature of this compound is a composite of the properties of the isoquinoline core and the influence of the bromine substituent.

The isoquinoline ring system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the C1 and C3 positions. Conversely, the benzene ring is more susceptible to electrophilic substitution.

The bromine atom at the 6-position exerts a dual electronic effect. Through its inductive effect, it is electron-withdrawing, which further deactivates the benzene ring towards electrophilic substitution. However, through resonance, it can act as a weak ortho-, para-director.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap suggests higher stability.

For isoquinoline, the HOMO is typically distributed over the carbocyclic ring, while the LUMO is more localized on the heterocyclic pyridine ring. This is consistent with the observed reactivity, where the benzene ring is more prone to electrophilic attack (reaction with a species that accepts electrons from the HOMO) and the pyridine ring is more susceptible to nucleophilic attack (reaction with a species that donates electrons to the LUMO). Computational studies on quinoline, a related heterocycle, show a HOMO energy of approximately -6.65 eV and a LUMO energy of -1.82 eV, resulting in an energy gap of about 4.83 eV. The introduction of a bromine atom is expected to lower the energies of both the HOMO and LUMO, with a potential impact on the overall energy gap and reactivity.

Molecular Electrostatic Potential (MEP) and Mulliken Charge Distribution

Molecular electrostatic potential maps provide a visualization of the charge distribution on a molecule. For isoquinoline, the region around the nitrogen atom is expected to have the most negative potential (red/yellow), indicating a site for electrophilic attack (protonation). The rest of the ring system will have varying degrees of positive potential (blue/green), with the pyridine ring protons being more deshielded.

Mulliken charge analysis provides a quantitative measure of the partial charge on each atom. In this compound, the nitrogen atom will carry a significant negative charge, while the hydrogen atoms and the carbon atoms attached to the electronegative nitrogen and bromine will have positive charges. This charge distribution further supports the predicted reactivity patterns.

Reactivity

The reactivity of this compound is dictated by its electronic properties, allowing for a range of transformations at different positions of the isoquinoline core.

Electrophilic Aromatic Substitution

Electrophilic substitution reactions on the isoquinoline ring system preferentially occur on the benzene ring at the C5 and C8 positions. The pyridine ring is generally deactivated to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The presence of the bromine atom at C6, being a deactivating group, will further slow down the rate of electrophilic substitution on the benzene ring.

Nucleophilic Aromatic Substitution

The pyridine ring of isoquinoline is electron-deficient and thus activated towards nucleophilic attack, primarily at the C1 and C3 positions. The bromine at the C6 position is on the benzene ring and is generally unreactive towards direct nucleophilic aromatic substitution under standard conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position is the most versatile site for functionalization in this compound, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and are widely used in drug discovery.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling this compound with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 6-position.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This is a powerful method for the synthesis of 6-aminoisoquinoline (B57696) derivatives.

Below is a diagram illustrating the general reactivity of the this compound core.

Caption: Reactivity map of this compound.

Quantitative Data on Cross-Coupling Reactions

The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on bromo-substituted aromatic systems, which are analogous to the reactivity of this compound.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

EntryAryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O100>90 (expected)
22-BromoanisolePhenylboronic acidPd/SS-CNS (0.1 mol%)K₂CO₃EtOH/H₂O50High (not specified)
31-Bromoisoquinolinep-Tolylboronic acidPd/SPhos (5 mol%)K₂CO₃H₂O/Acetonitrile3792
45-Bromopyrimidinep-Tolylboronic acidPd/SPhos (5 mol%)K₂CO₃H₂O/Acetonitrile3796

Table 4: Representative Buchwald-Hartwig Amination Reactions

EntryAryl HalideAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1This compound-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd(dba)₂ / BINAPCs₂CO₃THFRT80
2BromobenzeneCarbazole[Pd(allyl)Cl]₂ / TrixiePhost-BuONaToluene10097
3BromobenzeneDiphenylamine[Pd(allyl)Cl]₂ / XPhost-BuONaToluene10096
44-ChlorotolueneMorpholinePd(OAc)₂ / AmphosNaOtBuToluene80-100High (not specified)

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., a mixture of Toluene, Ethanol, and Water in a 4:1:1 ratio, 10 mL)

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex1 R-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OH)₂ Base pd_complex2 R-Pd(II)L_n-R' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex1 Ar-Pd(II)L_n-X oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination HNR'R'' Base pd_complex2 Ar-Pd(II)L_n-NR'R'' amine_coordination->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product Experimental_Workflow start Reaction Setup (Inert Atmosphere) reaction Heating & Stirring start->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup & Extraction monitoring->workup Upon completion purification Column Chromatography workup->purification product Pure Product purification->product

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 6-Bromoisoquinoline from 4-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-bromoisoquinoline, a valuable intermediate in organic and medicinal chemistry, starting from the readily available 4-bromobenzaldehyde (B125591). The synthesis is based on a modified Pomeranz-Fritsch reaction, a classical method for constructing the isoquinoline (B145761) core.

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of an aromatic aldehyde and an aminoacetaldehyde acetal (B89532).[1][2][3][4][5] This method and its modifications are fundamental in the synthesis of various substituted isoquinolines. The protocol described herein outlines a multi-step procedure that has been successfully employed for the preparation of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material4-Bromobenzaldehyde
Final ProductThis compound
Overall Yield35%
Molecular Weight (Product)208.05 g/mol (for C9H6BrN)
LCMS (m/z)209 (M+1)
Rf Value0.6 (30% EtOAc in petroleum ether)

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of N-(4-bromobenzylidene)-2,2-dimethoxyethanamine

  • A mixture of 4-bromobenzaldehyde (300.0 g, 1620.0 mmol) and aminoacetaldehyde dimethyl acetal (170.4 g, 1620 mmol) in anhydrous toluene (B28343) (1.5 L) is refluxed under a Dean-Stark condenser for 12 hours.

  • The solution is then concentrated under vacuum to remove the toluene.

Step 2: Formation of the Intermediate and Cyclization Precursor

  • The residue from Step 1 is dissolved in anhydrous THF (1.5 L) and cooled to -10 °C.

  • Ethyl chloroformate (193.3 mL, 1782 mmol) is added, and the mixture is stirred for 10 minutes at -10 °C, then allowed to warm to room temperature.

  • Trimethyl phosphite (B83602) (249.6 mL, 1782.0 mmol) is added dropwise to the reaction mixture, which is then stirred for 10 hours at room temperature.

  • The solvent is evaporated under vacuum.

Step 3: Cyclization to form this compound

  • The residue from Step 2 is dissolved in anhydrous DCM (1.5 L) and stirred for 30 minutes.

  • The reaction mixture is cooled to 0 °C, and titanium tetrachloride (1.2 L, 6480 mmol) is added dropwise.

  • The reaction mixture is stirred at 40 °C for 6 days.

Step 4: Work-up and Purification

  • The reaction mixture is poured into ice, and the pH is adjusted to 8-9 with a 6N aqueous NaOH solution.

  • The resulting suspension is extracted three times with EtOAc.

  • The combined organic layer is extracted with 3 M HCl.

  • The acidic aqueous solution is then adjusted to a pH of 7-8 with a 3N NaOH solution and extracted twice with EtOAc.

  • The final organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude product.

  • The crude compound is dissolved in a minimum amount of DCM and mixed with pentane (B18724) to precipitate the pure this compound as a light brown solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of this compound from 4-bromobenzaldehyde.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Intermediate Formation cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Work-up & Purification A 4-Bromobenzaldehyde C N-(4-bromobenzylidene)- 2,2-dimethoxyethanamine A->C Toluene, Reflux (Dean-Stark) B Aminoacetaldehyde dimethyl acetal B->C D Reaction with Ethyl Chloroformate C->D THF, -10°C E Reaction with Trimethyl Phosphite D->E Room Temp. F Titanium Tetrachloride Mediated Cyclization E->F DCM, 0°C to 40°C G Purified This compound F->G Aqueous Work-up & Recrystallization

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 6-Arylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-arylquinoline derivatives, a core scaffold in many pharmaceutical agents and functional materials. The methodologies outlined below focus on robust and versatile palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, and direct C-H arylation.

Introduction

Quinoline (B57606) and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of an aryl group at the 6-position of the quinoline ring system can significantly modulate these biological activities and is a key strategy in drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as powerful and efficient methods for the construction of the C-C bond between the quinoline core and various aryl partners.

This guide offers detailed protocols for three major palladium-catalyzed methods, along with tabulated data for easy comparison of reaction parameters and yields.

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds. It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. For the synthesis of 6-arylquinolines, a 6-haloquinoline (commonly 6-bromoquinoline) is coupled with an arylboronic acid.

General Reaction Scheme:
Experimental Protocol: Synthesis of Methyl 6-phenylquinoline-3-carboxylate[1]

This protocol details the synthesis of a specific 6-arylquinoline derivative and can be adapted for other substrates.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-bromoquinoline-3-carboxylate (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 6-phenylquinoline-3-carboxylate.

Quantitative Data for Suzuki-Miyaura Coupling
Quinoline SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Methyl 6-bromoquinoline-3-carboxylatePhenylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃Dioxane/H₂O80-9012-24High[1]
6-Bromoquinoline (B19933)4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801295[General procedure adaptation]
6-Bromoquinoline3-Tolylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O1001892[General procedure adaptation]

*General procedure adaptations are based on typical Suzuki-Miyaura reaction conditions and are provided for illustrative purposes.

Method 2: Heck-Mizoroki Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[2][3][4] To synthesize 6-arylquinolines, one can either couple a 6-haloquinoline with a styrene (B11656) derivative or a 6-vinylquinoline with an aryl halide.

General Reaction Scheme (6-Haloquinoline and Styrene):
Experimental Protocol: General Procedure for Heck Coupling

This is a general protocol that can be optimized for specific substrates.

Materials:

  • 6-Bromoquinoline

  • Styrene (or other alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (B128534) (Et₃N) or other suitable base

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

  • Celite

Procedure:

  • Reaction Setup: To a solution of the 6-bromoquinoline (1.0 eq) and palladium acetate (0.05 eq) in acetonitrile, add the alkene (1.5 eq) and triethylamine (3.0 eq) at room temperature.

  • Reaction: The reaction mixture is heated to reflux and monitored by TLC.

  • Work-up: After complete consumption of the substrate, the reaction mixture is filtered through Celite to remove the palladium catalyst, and the filtrate is concentrated in vacuo.

  • Extraction: The residue is re-dissolved in DCM, and a saturated aqueous solution of ammonium chloride is added. The mixture is extracted with DCM.

  • Purification: The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data for Heck Reaction
Quinoline SubstrateAlkene/Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
6-BromoquinolineStyrenePd(OAc)₂ (2)Et₃NDMF1001685[General procedure adaptation]
6-BromoquinolineEthyl acrylatePd(OAc)₂ (5)Et₃NMeCNReflux1290
6-Iodoquinolinen-Butyl acrylatePd(OAc)₂ (1), PPh₃ (2)K₂CO₃DMF1202488[General procedure adaptation]

*General procedure adaptations are based on typical Heck reaction conditions and are provided for illustrative purposes.

Method 3: Direct C-H Arylation

Direct C-H arylation is an increasingly important method that avoids the pre-functionalization of the quinoline ring (i.e., halogenation). In this approach, a C-H bond on the quinoline ring is directly coupled with an aryl partner, typically an aryl halide. While C-H activation at the C2 and C8 positions of quinoline is more common, C6 arylation can be achieved under specific conditions, often requiring a directing group or specific catalyst systems.

General Reaction Scheme:
Experimental Protocol: General Procedure for Direct C-H Arylation

This protocol is a generalized procedure based on palladium-catalyzed C-H functionalization reactions. Optimization of the ligand, base, and solvent is often crucial for achieving good yields and regioselectivity.

Materials:

  • Quinoline

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • A phosphine (B1218219) ligand (e.g., PPh₃, PCy₃) or an N-heterocyclic carbene (NHC) ligand

  • A base (e.g., K₂CO₃, Cs₂CO₃)

  • A high-boiling point solvent (e.g., DMA, Toluene)

  • An additive (e.g., pivalic acid) may be required

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with quinoline (1.0 eq.), the aryl halide (1.2 eq.), Pd(OAc)₂ (5-10 mol%), the ligand (10-20 mol%), and the base (2.0-3.0 eq.).

  • Solvent Addition: The solvent and any additives are added via syringe.

  • Reaction: The vessel is sealed and heated to a high temperature (typically 110-150 °C) for 12-48 hours. The reaction is monitored by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Quantitative Data for Direct C-H Arylation
Quinoline SubstrateAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Quinoline4-BromotoluenePd(OAc)₂ (10)PPh₃ (20)K₂CO₃DMA11024Moderate
Quinoline1-Iodo-4-methoxybenzenePd(OAc)₂ (5)PCy₃·HBF₄ (10)K₂CO₃Toluene12036Moderate[General procedure adaptation]
2-Methylquinoline4-IodoanisolePd(OAc)₂ (10)P(o-tol)₃ (20)Cs₂CO₃Mesitylene15048Low to Moderate[General procedure adaptation]

*Yields for direct C6-arylation of unsubstituted quinoline can be variable and are often part of a mixture of isomers. The data presented are illustrative of conditions that could lead to the desired product.

Visualizations

General Workflow for Palladium-Catalyzed Synthesis of 6-Arylquinolines

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Reaction & Work-up cluster_end Final Product 6-Haloquinoline 6-Haloquinoline Palladium Catalyst Palladium Catalyst 6-Haloquinoline->Palladium Catalyst Arylboronic Acid/Alkene/Aryl Halide Arylboronic Acid/Alkene/Aryl Halide Arylboronic Acid/Alkene/Aryl Halide->Palladium Catalyst Base & Solvent Base & Solvent Palladium Catalyst->Base & Solvent Inert Atmosphere Inert Atmosphere Base & Solvent->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Extraction & Washing Extraction & Washing Heating & Stirring->Extraction & Washing Purification (Chromatography) Purification (Chromatography) Extraction & Washing->Purification (Chromatography) 6-Arylquinoline Derivative 6-Arylquinoline Derivative Purification (Chromatography)->6-Arylquinoline Derivative

Caption: General experimental workflow for palladium-catalyzed synthesis.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Catalytic Cycle of Heck Reaction

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Carbopalladation Carbopalladation R-Pd(II)-X(L2)->Carbopalladation Alkene Intermediate Intermediate Carbopalladation->Intermediate Beta-Hydride Elimination Beta-Hydride Elimination Intermediate->Beta-Hydride Elimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride Elimination->H-Pd(II)-X(L2) Product Reductive Elimination Reductive Elimination H-Pd(II)-X(L2)->Reductive Elimination Base Reductive Elimination->Pd(0)L2 -HX

Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 6-Bromoisoquinoline, in particular, serves as a versatile building block for the synthesis of potent kinase inhibitors. The bromine atom at the 6-position provides a reactive handle for introducing a variety of substituents, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the systematic exploration of the chemical space to optimize the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Derivatives of the closely related quinoline (B57606) and quinazoline (B50416) scaffolds, which share structural similarities with isoquinoline, have demonstrated significant inhibitory activity against a range of kinases. These include key players in oncogenic signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). The introduction of aryl, heteroaryl, or alkynyl groups at the 6-position of the isoquinoline ring can lead to compounds that target the ATP-binding site of these kinases, thereby disrupting their catalytic activity and downstream signaling.

The strategic functionalization of this compound enables the development of inhibitors targeting a variety of kinases implicated in cancer and other diseases. The following protocols provide detailed methodologies for the synthesis and evaluation of such inhibitors, accompanied by representative data and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative kinase inhibitors bearing the isoquinoline or related quinoline/quinazoline scaffolds.

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
1 Isoquinolin-1-amineROCK-I150[1]
2 Isoquinolin-1-amineROCK-II230[1]
3 QuinazolinePI3Kα5
4 QuinazolinePI3Kβ27
5 QuinazolinePI3Kδ7
6 QuinazolinePI3Kγ14
7 QuinolineRIPK25.1[2]

Note: Data for compounds 3-6 are representative values for quinazoline-based PI3K inhibitors and are included to illustrate the potential of this scaffold class.

Experimental Protocols

Protocol 1: Synthesis of 6-Arylisoquinoline Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 6-arylisoquinoline derivatives from this compound and an appropriate arylboronic acid.

Materials:

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 6-arylisoquinoline.

Protocol 2: Synthesis of 6-Alkynylisoquinoline Derivatives via Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of 6-alkynylisoquinoline derivatives from this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Evacuate the flask and backfill with nitrogen or argon.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-alkynylisoquinoline.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Synthesized inhibitor compound

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • 96-well plates

  • Plate reader for detecting the output signal (e.g., luminescence, fluorescence, or radioactivity)

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • In a 96-well plate, add the kinase assay buffer, the diluted inhibitor (or DMSO for the control), and the peptide substrate.

  • Initiate the kinase reaction by adding a solution of the kinase and ATP. The ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30 °C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP consumed. This can be achieved using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or radiometric assays using [γ-³²P]ATP.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 6-Substituted Isoquinoline Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a 6-substituted isoquinoline.

Experimental_Workflow Start This compound Coupling Suzuki or Sonogashira Coupling Start->Coupling Library Library of 6-Substituted Isoquinolines Coupling->Library Screening In Vitro Kinase Inhibition Assay Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized experimental workflow for the synthesis and evaluation of 6-substituted isoquinoline kinase inhibitors.

References

Application Notes and Protocols for the Synthesis of 6-Bromo-4-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Bromo-4-iodoquinoline (B1287929) is a crucial intermediate in the synthesis of various biologically active compounds, including potential therapeutic agents like GSK2126458.[1][2] This document provides a detailed protocol for the synthesis of 6-bromo-4-iodoquinoline, outlining a five-step reaction sequence starting from 4-bromoaniline (B143363) and Meldrum's acid. The structure of the final product and key intermediates are confirmed by 1H NMR spectroscopy.[1]

Experimental Protocols

This synthesis is a five-step process:

Step 1: Synthesis of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Materials:

    • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

    • Triethyl orthoformate

    • 4-Bromoaniline

    • Ethanol (B145695)

  • Procedure:

    • A mixture of Meldrum's acid and triethyl orthoformate is heated and stirred.[1]

    • 4-Bromoaniline, dissolved in ethanol, is then added to the reaction mixture.[2]

    • The solution is refluxed for approximately 3.5 hours.

    • Upon cooling, the solid product is filtered, washed with ethanol, and dried to afford 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione as a white powder.

Step 2: Synthesis of 6-Bromoquinolin-4-ol

  • Materials:

    • 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

    • Diphenyl ether (Ph2O)

    • Petroleum ether

    • Ethyl acetate

  • Procedure:

    • Preheated diphenyl ether is used as the solvent.

    • The product from Step 1 is slowly added to the preheated diphenyl ether and heated at 190°C for 10 minutes.

    • After the reaction, the mixture is cooled, and petroleum ether is added to precipitate the product.

    • The solid is filtered, washed with ethyl acetate, and dried to yield 6-bromoquinolin-4-ol as a yellowish product.

Step 3: Synthesis of 6-Bromo-4-chloroquinoline

  • Materials:

    • 6-Bromoquinolin-4-ol

    • Phosphorus oxychloride (POCl3)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane

    • Saturated sodium bicarbonate (NaHCO3) solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To 6-bromoquinolin-4-ol, add POCl3 dropwise, followed by a few drops of DMF.

    • The mixture is refluxed at 110°C for 3 hours.

    • Excess POCl3 is removed by distillation.

    • The residue is carefully added to ice water and the pH is adjusted to 5-6 with a saturated NaHCO3 solution.

    • The product is extracted with dichloromethane, and the organic layer is washed with water and dried over anhydrous sodium sulfate.

    • The solvent is evaporated to give 6-bromo-4-chloroquinoline as a yellowish product.

Step 4: Formation of 6-Bromo-4-chloroquinoline Hydrochloride

  • Materials:

    • 6-Bromo-4-chloroquinoline

    • Tetrahydrofuran (THF)

    • HCl/EtOH solution

  • Procedure:

    • 6-bromo-4-chloroquinoline is dissolved in THF.

    • A solution of HCl in ethanol is added dropwise, and the mixture is stirred at room temperature for 30 minutes.

    • The solvent is removed under reduced pressure to obtain the gray hydrochloride salt.

Step 5: Synthesis of 6-Bromo-4-iodoquinoline

  • Materials:

    • 6-Bromo-4-chloroquinoline hydrochloride

    • Sodium iodide (NaI)

    • Acetonitrile

  • Procedure:

    • The hydrochloride salt and sodium iodide are dissolved in acetonitrile.

    • The mixture is refluxed at 100°C for 32 hours.

    • After cooling, the solvent is distilled off to yield 6-bromo-4-iodoquinoline as a yellow powder.

Data Presentation

Compound Molecular Formula Yield (%) ¹H NMR (400 MHz, DMSO-d6) δ (ppm)
5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dioneC13H12BrNO499.73Not provided
6-Bromoquinolin-4-olC9H6BrNO59.898.15 (d, J=2.4Hz, 1H), 7.95 (m, 1H), 7.78 (m, 1H), 7.51 (d, J=9.2Hz, 1H), 6.0 (d, J=7.2Hz, 1H)
6-Bromo-4-chloroquinolineC9H5BrClN81Not provided
6-Bromo-4-iodoquinolineC9H5BrINNot specified8.54 (d, J = 4.5 Hz, 1H), 8.24 (d, J = 4.5 Hz, 1H), 8.16 (s, 1H), 7.98 (s, 2H)

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product Meldrums_Acid Meldrum's Acid Intermediate1 5-(((4-bromophenyl)amino)methylene)- 2,2-dimethyl-1,3-dioxane-4,6-dione Meldrums_Acid->Intermediate1 Triethyl orthoformate Bromoaniline 4-Bromoaniline Bromoaniline->Intermediate1 Ethanol, Reflux Intermediate2 6-Bromoquinolin-4-ol Intermediate1->Intermediate2 Ph2O, 190°C Intermediate3 6-Bromo-4-chloroquinoline Intermediate2->Intermediate3 POCl3, DMF, 110°C Intermediate4 6-Bromo-4-chloroquinoline Hydrochloride Intermediate3->Intermediate4 THF, HCl/EtOH Final_Product 6-Bromo-4-iodoquinoline Intermediate4->Final_Product NaI, Acetonitrile, 100°C

Caption: Synthetic workflow for 6-bromo-4-iodoquinoline.

References

Application of 6-Bromoisoquinoline in the Synthesis of Isoquinoline Alkaloids: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 6-bromoisoquinoline as a key building block in the synthesis of isoquinoline (B145761) alkaloids and their analogs. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products with significant biological activities. This compound serves as a versatile starting material, particularly for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the C-6 position. This allows for the construction of complex molecular architectures and the exploration of structure-activity relationships in drug discovery.

Buchwald-Hartwig Amination for the Synthesis of 6-Amino-Substituted Isoquinolines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction is particularly useful for the synthesis of 6-aminoisoquinoline (B57696) derivatives, which are precursors to various biologically active compounds. A notable application is the kiloscale synthesis of a chiral intermediate, demonstrating the industrial applicability of this methodology.[1]

Experimental Protocol: Synthesis of (S)-6-((1-hydroxy-2-methylpropan-2-yl)amino)isoquinoline-1-carbonitrile[1]

Reaction Scheme:

Caption: Buchwald-Hartwig amination of This compound-1-carbonitrile (B1380134).

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (kg)Moles (mol)Molar Equiv.
This compound-1-carbonitrile233.062.5010.731.0
(S)-3-Amino-2-methylpropan-1-ol89.141.1613.001.21
Cesium Carbonate (Cs₂CO₃)325.824.9015.041.4
Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂)575.620.0310.0540.005
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)622.670.0400.0640.006
Tetrahydrofuran (B95107) (THF)-25 L--

Procedure:

  • To a suitable reactor, add this compound-1-carbonitrile (2.50 kg, 10.73 mol), (S)-3-amino-2-methylpropan-1-ol (1.16 kg, 13.00 mol), and cesium carbonate (4.90 kg, 15.04 mol).

  • Add tetrahydrofuran (25 L).

  • Stir the mixture and sparge with nitrogen for 30 minutes.

  • Add Pd(dba)₂ (31 g, 0.054 mol) and BINAP (40 g, 0.064 mol).

  • Heat the reaction mixture to 70 °C and stir for 12-18 hours, monitoring the reaction progress by HPLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, and wash the celite with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Expected Yield: 80%[1]

Suzuki-Miyaura Coupling for the Synthesis of 6-Arylisoquinolines

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. It allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the isoquinoline ring, which is a common structural motif in many isoquinoline alkaloids.

General Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Typical Reaction Conditions:

ParameterConditions
Substrates This compound (1.0 eq.), Arylboronic acid (1.2-1.5 eq.)
Catalyst Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%), or other Pd(0) catalysts
Base K₂CO₃ (2.0 eq.), Cs₂CO₃ (2.0 eq.), or Na₂CO₃ (2.0 eq.)
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF
Temperature 80-110 °C
Reaction Time 4-24 hours

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature and stir vigorously.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Sonogashira Coupling for the Synthesis of 6-Alkynylisoquinolines

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is instrumental in introducing alkynyl functionalities onto the isoquinoline core, which can be further transformed into various structural motifs present in natural alkaloids.

General Experimental Protocol: Sonogashira Coupling of this compound

Reaction Scheme:

Caption: Sonogashira coupling of this compound.

Typical Reaction Conditions:

ParameterConditions
Substrates This compound (1.0 eq.), Terminal alkyne (1.2-1.5 eq.)
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)
Co-catalyst Copper(I) iodide (CuI) (4-10 mol%)
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)
Solvent THF, DMF, or the amine base itself
Temperature Room temperature to 60 °C
Reaction Time 2-12 hours

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and the amine base, followed by the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Heck Coupling for the Synthesis of 6-Alkenylisoquinolines

The Heck reaction enables the coupling of this compound with various alkenes to form 6-alkenylisoquinolines. These products can undergo further transformations, such as cyclization or reduction, to generate complex isoquinoline alkaloid skeletons.

General Experimental Protocol: Heck Coupling of this compound

Reaction Scheme:

Caption: Heck coupling of this compound.

Typical Reaction Conditions:

ParameterConditions
Substrates This compound (1.0 eq.), Alkene (1.2-2.0 eq.)
Catalyst Pd(OAc)₂ (2-5 mol%) with a phosphine (B1218219) ligand (e.g., P(o-tol)₃, PPh₃)
Base Et₃N, K₂CO₃, or NaOAc
Solvent DMF, NMP, or Acetonitrile
Temperature 80-140 °C
Reaction Time 6-24 hours

Procedure:

  • Combine this compound, the palladium catalyst, the phosphine ligand, and the base in a reaction vessel.

  • De-gas the vessel and backfill with an inert atmosphere.

  • Add the solvent and the alkene.

  • Heat the mixture to the required temperature and stir.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Perform a standard aqueous workup and extract the product.

  • Dry, concentrate, and purify the product by column chromatography.

Synthetic Utility of this compound

The following diagram illustrates the central role of this compound as a versatile scaffold for generating a library of substituted isoquinolines, which are valuable intermediates in the synthesis of isoquinoline alkaloids and their analogs for drug discovery.

A This compound B 6-Amino-substituted Isoquinolines A->B Buchwald-Hartwig Amination C 6-Aryl-substituted Isoquinolines A->C Suzuki-Miyaura Coupling D 6-Alkynyl-substituted Isoquinolines A->D Sonogashira Coupling E 6-Alkenyl-substituted Isoquinolines A->E Heck Coupling F Isoquinoline Alkaloid Precursors & Analogs B->F C->F D->F E->F

Caption: Synthetic pathways from this compound to diverse derivatives.

References

Application Notes and Protocols for the Analytical Characterization of 6-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 6-Bromoisoquinoline, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural properties of this compound.

Overview of Analytical Techniques

A multi-faceted approach is essential for the thorough characterization of this compound. The primary techniques employed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. While X-ray crystallography provides definitive structural elucidation, its application is contingent on the formation of single crystals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₉H₆BrN[1]
Molecular Weight208.06 g/mol [2]
Melting Point40 - 44 °C[2]
AppearanceOff-white to light brown powder[2]
CAS Number34784-05-9

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its constituent atoms.

¹H NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: 0-12 ppm

  • Referencing: The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

Expected Chemical Shifts: The proton chemical shifts will be in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants will depend on the substitution pattern of the isoquinoline (B145761) ring.

¹³C NMR Spectroscopy

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C acquisition.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0-160 ppm

  • Referencing: The chemical shifts are referenced to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Quantitative Data:

Carbon AtomChemical Shift (ppm)
C1152.4
C3143.5
C4120.9
C4a135.2
C5129.8
C6122.5
C7131.5
C8127.9
C8a128.6

(Data sourced from SpectraBase)

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.6 mL Deuterated Solvent H1_NMR ¹H NMR Acquisition (400 MHz) dissolve->H1_NMR Transfer to NMR tube C13_NMR ¹³C NMR Acquisition (100 MHz) dissolve->C13_NMR Transfer to NMR tube process Process FID (FT, Phasing, Baseline Correction) H1_NMR->process C13_NMR->process analyze Reference Spectra & Assign Peaks process->analyze

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information through its fragmentation pattern.

Protocol (GC-MS):

Due to the volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane (B109758) or methanol.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

Expected Fragmentation:

The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of a bromine-containing compound. Common fragmentation pathways for isoquinolines involve the loss of HCN and subsequent fragmentation of the aromatic rings.

Quantitative Data (Predicted):

m/zIon
207/209[C₉H₆BrN]⁺ (Molecular Ion)
128[M - Br]⁺
101[C₈H₅N]⁺ (Loss of HBr)

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Dissolve sample in volatile solvent inject Inject into GC dissolve->inject separate Separation on capillary column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analysis ionize->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Fragmentation spectrum->interpret

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily used to assess the purity of this compound. A reversed-phase method is generally suitable for this compound.

Protocol (Adapted from a method for 4-Bromoisoquinoline):

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at 254 nm and 320 nm.

    • Injection Volume: 10 µL.

Expected Results: A major peak corresponding to this compound should be observed. The retention time will depend on the exact chromatographic conditions. Purity can be calculated from the peak area percentage.

Quantitative Data (Example):

ParameterValue
Retention Time (t R )To be determined experimentally
Purity (%)>97%

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule by detecting the absorption of infrared radiation.

Protocol (KBr Pellet Method):

  • Sample Preparation: Mix 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder.

  • Pellet Formation: Place the powdered mixture into a pellet die and apply pressure to form a transparent pellet.

  • Data Acquisition:

    • Instrument: FTIR spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic)
1600-1450C=C and C=N stretching (aromatic ring)
1200-1000C-H in-plane bending
900-675C-H out-of-plane bending
~600C-Br stretching

X-ray Crystallography

X-ray crystallography can provide the unambiguous, three-dimensional structure of this compound in the solid state. However, this technique requires the growth of a suitable single crystal.

Protocol (General):

  • Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

  • Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

Expected Outcome: The analysis will yield precise bond lengths, bond angles, and information about the crystal packing. To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database. However, the structures of many other isoquinoline derivatives have been determined and can serve as a reference for expected molecular geometry.

Logical Relationship for Structural Elucidation

Structure_Elucidation cluster_spectroscopy Spectroscopic & Chromatographic Data cluster_crystallography Definitive Structure cluster_confirmation Structural Confirmation NMR NMR (Connectivity) Structure Confirmed Structure of This compound NMR->Structure MS MS (Molecular Weight, Formula) MS->Structure HPLC HPLC (Purity) HPLC->Structure FTIR FTIR (Functional Groups) FTIR->Structure Xray X-ray Crystallography (3D Structure) Xray->Structure If single crystal is available

Caption: Logical flow for the structural elucidation of this compound.

References

6-Bromoisoquinoline: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoisoquinoline is a key heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties make it an ideal scaffold for the synthesis of a diverse array of complex molecules. The presence of a bromine atom at the 6-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of functional groups. This versatility has led to the development of novel therapeutic agents, including anticancer and neuroprotective drugs, as well as advanced fluorescent materials.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations, namely Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. Additionally, it explores the pharmacological relevance of 6-substituted isoquinoline (B145761) derivatives, with a focus on their roles as inhibitors of key signaling pathways implicated in cancer and cardiovascular diseases.

Key Synthetic Applications at a Glance

Reaction TypeReagents/CatalystsProduct ClassTypical Yield (%)
Suzuki-Miyaura Coupling Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃)6-Arylisoquinolines76 - 90[2]
Sonogashira Coupling Terminal alkynes, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) cocatalyst, Base (e.g., Et₃N)6-Alkynylisoquinolines85 - 93[3]
Buchwald-Hartwig Amination Amines, Pd catalyst (e.g., Pd(dba)₂/BINAP), Base (e.g., Cs₂CO₃)6-Amino-isoquinolines80 - 85[1][4]

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 6-Arylisoquinolines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. This reaction is particularly valuable for introducing aryl and heteroaryl substituents at the 6-position of the isoquinoline core.

General Protocol:

A microwave vial is charged with this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and cesium carbonate (2.0 mmol). A mixture of DMF and water (50:10 mL) is added, and the vial is sealed. The reaction mixture is heated in a microwave reactor at 175 °C for 6 minutes. After cooling to room temperature, the reaction mixture is filtered and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 6-arylisoquinoline.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction Mixture Cs2CO3 Cs2CO3 Cs2CO3->Reaction Mixture DMF/H2O DMF/H2O DMF/H2O->Reaction Mixture Microwave, 175°C Microwave, 175°C Microwave, 175°C->Reaction Mixture Purification Purification Reaction Mixture->Purification Workup 6-Arylisoquinoline 6-Arylisoquinoline Purification->6-Arylisoquinoline Column Chromatography EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2_SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation Transcription->Proliferation EGF EGF EGF->EGFR Binds 6-Arylisoquinoline 6-Arylisoquinoline 6-Arylisoquinoline->EGFR Inhibits ROCK_Pathway RhoA RhoA ROCK ROCK RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLC Phosphatase MLC Phosphatase ROCK->MLC Phosphatase Inhibits MLC MLC ROCK->MLC Phosphorylates 6-Amino-isoquinoline 6-Amino-isoquinoline 6-Amino-isoquinoline->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin Stress Fibers Actin Stress Fibers Cofilin->Actin Stress Fibers Regulates MLC Phosphatase->MLC Dephosphorylates Actin-Myosin Contraction Actin-Myosin Contraction MLC->Actin-Myosin Contraction Neuroprotection Neurotoxic Insults Neurotoxic Insults Oxidative Stress Oxidative Stress Neurotoxic Insults->Oxidative Stress Apoptosis Apoptosis Neurotoxic Insults->Apoptosis Neuroinflammation Neuroinflammation Neurotoxic Insults->Neuroinflammation Neuronal Death Neuronal Death Oxidative Stress->Neuronal Death Apoptosis->Neuronal Death Neuroinflammation->Neuronal Death 6-Substituted Isoquinoline 6-Substituted Isoquinoline 6-Substituted Isoquinoline->Oxidative Stress Inhibits 6-Substituted Isoquinoline->Apoptosis Inhibits 6-Substituted Isoquinoline->Neuroinflammation Inhibits Neuronal Survival Neuronal Survival 6-Substituted Isoquinoline->Neuronal Survival Promotes

References

Troubleshooting & Optimization

Technical Support Center: Bisch-Nap™ Isoquinoline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bischler-Napieralski synthesis of isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve the overall yield and purity of their target isoquinoline (B145761) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low to no yield in the Bischler-Napieralski reaction?

A1: The most frequent culprit for low yields is the deactivation of the aromatic ring. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the arene.[1] Electron-withdrawing groups on the phenyl ring will significantly hinder the cyclization step. Another major cause is the occurrence of side reactions, particularly the retro-Ritter reaction.[1]

Q2: Which dehydrating agent should I choose for my reaction?

A2: The choice of dehydrating agent is critical and depends on the reactivity of your substrate. For substrates with electron-rich aromatic rings, milder reagents like phosphorus oxychloride (POCl₃) are often sufficient.[1] For less reactive substrates, stronger dehydrating agents such as phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), or triflic anhydride (B1165640) (Tf₂O) may be necessary.[1] A combination of P₂O₅ in refluxing POCl₃ is particularly effective for reactants lacking electron-donating groups.[1]

Q3: What is the retro-Ritter reaction and how can I minimize it?

A3: The retro-Ritter reaction is a significant side reaction where the nitrilium ion intermediate fragments, leading to the formation of a styrene (B11656) derivative and a nitrile instead of the desired dihydroisoquinoline. This is especially problematic when the resulting styrene is highly conjugated. To minimize this, you can:

  • Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter products.

  • Employ a modified procedure, such as one using oxalyl chloride and a Lewis acid (e.g., FeCl₃), to form an N-acyliminium intermediate that is less prone to fragmentation.

  • Utilize milder reaction conditions with reagents like triflic anhydride (Tf₂O), which can avoid the high temperatures that favor the retro-Ritter reaction.

Q4: Can I run the Bischler-Napieralski reaction at room temperature?

A4: While traditionally the reaction is conducted at elevated temperatures (refluxing in solvents like toluene (B28343) or xylene), milder conditions have been developed. The use of highly reactive dehydrating agents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429) can allow the reaction to proceed at lower temperatures, even starting at -20 °C and slowly warming to room temperature.

Q5: My starting material is not soluble in the recommended solvent. What should I do?

A5: Poor solubility can lead to low yields. While toluene and xylene are common, other solvents can be employed. Dichloroethane (DCE) has been shown to be an effective solvent. For a greener alternative, room-temperature ionic liquids (RTILs), such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆), have been successfully used and can lead to excellent yields and simplified product isolation.

Q6: My reaction has resulted in a complex, inseparable mixture of products. What went wrong?

A6: A complex mixture suggests that multiple side reactions are occurring or that the product is degrading under the reaction conditions. This can be caused by excessively high temperatures or prolonged reaction times, especially with sensitive substrates. Consider using milder reaction conditions, such as the Tf₂O/2-chloropyridine system, and monitor the reaction closely by TLC to avoid over-running it.

Troubleshooting Guides

Problem: Low or No Product Formation

This is one of the most common issues encountered. The following guide will help you diagnose and resolve the problem.

G start Low/No Product check_activation Is the aromatic ring sufficiently activated? (e.g., contains electron-donating groups) start->check_activation no_activation No check_activation->no_activation No yes_activation Yes check_activation->yes_activation Yes stronger_reagent Use a stronger dehydrating agent (e.g., P₂O₅/POCl₃ or Tf₂O). no_activation->stronger_reagent check_conditions Are the reaction conditions appropriate? (Temperature, Time) yes_activation->check_conditions no_conditions No check_conditions->no_conditions No yes_conditions Yes check_conditions->yes_conditions Yes optimize_conditions Increase temperature (e.g., switch from toluene to xylene) or prolong reaction time. Monitor by TLC. no_conditions->optimize_conditions check_reagents Are the reagents of good quality and anhydrous? yes_conditions->check_reagents no_reagents No check_reagents->no_reagents No yes_reagents Yes check_reagents->yes_reagents Yes purify_reagents Use freshly distilled/purified reagents and ensure anhydrous conditions. no_reagents->purify_reagents consider_alternatives Consider alternative synthetic routes. yes_reagents->consider_alternatives

Caption: Troubleshooting logic for low or no product formation.

Problem: Significant Side Product Formation (e.g., Styrene Derivative)

The formation of a styrene derivative is a common side reaction known as the retro-Ritter reaction.

G start Styrene Side Product Observed cause Cause: Retro-Ritter Reaction start->cause solution1 Use the corresponding nitrile as a solvent to shift the equilibrium. cause->solution1 solution2 Employ milder reaction conditions (e.g., Tf₂O/2-chloropyridine at lower temperatures). cause->solution2 solution3 Use an alternative protocol that avoids the nitrilium ion intermediate (e.g., Larsen's method). cause->solution3

Caption: Strategies to minimize the retro-Ritter side reaction.

Data Presentation: Comparison of Reaction Conditions

The yield of the Bischler-Napieralski reaction is highly sensitive to the choice of reagents and reaction conditions. The following tables summarize yields obtained for common substrates under different protocols.

Table 1: Comparison of Dehydrating Agents for the Cyclization of N-(3,4-dimethoxyphenethyl)acetamide

Dehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
POCl₃TolueneReflux475
P₂O₅/POCl₃TolueneReflux285
Tf₂O, 2-chloropyridineDichloromethane (B109758)-20 to RT2.592

Table 2: Yields for Various Substrates under Optimized Conditions

SubstrateDehydrating Agent/ConditionsSolventTemperatureYield (%)
N-PhenethylbenzamideTf₂O, 2-chloropyridineDichloromethane0 °C to rt95
N-(3,4-dimethoxyphenethyl)acetamidePOCl₃Acetonitrile (B52724)Reflux88
N-(4-methoxyphenethyl)acetamidePPA-100 °C70

Experimental Protocols

Protocol 1: Classical Conditions using Phosphorus Oxychloride (POCl₃)

This protocol is suitable for activated β-arylethylamides.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add the β-arylethylamide (1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous toluene or acetonitrile to dissolve the starting material. Then, add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. The addition may be exothermic, so cooling in an ice bath may be necessary.

  • Reaction: Heat the reaction mixture to reflux (80-140 °C, depending on the solvent) and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basification: Make the aqueous solution strongly basic (pH > 10) by the slow addition of a concentrated base such as 40% NaOH or concentrated NH₄OH, while cooling in an ice bath.

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent via rotary evaporation. The resulting crude product can be purified by column chromatography or crystallization.

Protocol 2: Mild Conditions using Triflic Anhydride (Tf₂O)

This protocol is adapted from a modern, mild procedure and is suitable for a wider range of substrates, including those that are less activated.

  • Reaction Setup: Dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM) in an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Cool the solution to -20 °C using a suitable cooling bath. Add 2-chloropyridine (2.0 equiv) to the stirred solution. After 5 minutes, add trifluoromethanesulfonic anhydride (Tf₂O) (1.25 equiv) dropwise.

  • Reaction: Stir the mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20 minutes. The solution may change color (e.g., from yellow to dark red). Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

General Experimental Workflow

G start Start setup Dissolve β-arylethylamide in anhydrous solvent under inert atmosphere. start->setup add_reagent Add dehydrating agent (e.g., POCl₃ or Tf₂O) dropwise. setup->add_reagent react Heat to reflux or stir at low temperature. Monitor by TLC. add_reagent->react workup Quench the reaction (e.g., with ice/water). react->workup neutralize Basify the aqueous solution (pH > 10). workup->neutralize extract Extract with organic solvent. neutralize->extract purify Dry, concentrate, and purify (e.g., chromatography). extract->purify end Pure Dihydroisoquinoline purify->end

Caption: General experimental workflow for the Bischler-Napieralski synthesis.

Simplified Reaction Mechanism

The Bischler-Napieralski reaction is believed to proceed through one of two primary mechanistic pathways, largely dependent on the reaction conditions. The nitrilium ion pathway is generally considered the predominant route.

G

Caption: Simplified overview of the two primary mechanistic pathways.

References

Technical Support Center: Optimizing Derivatization of 6-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the chemical modification of 6-Bromoisoquinoline. This compound is a key intermediate in the synthesis of a wide range of compounds, particularly in the development of therapeutic agents and fluorescent materials.[1] This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for common palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) - General

Q1: What are the most common methods for derivatizing this compound? A1: The most prevalent methods for derivatizing this compound are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Buchwald-Hartwig amination for C-N bond formation with amines, and the Sonogashira coupling for C-C bond formation with terminal alkynes.[2][3][4]

Q2: Why is an inert atmosphere critical for these reactions? A2: The active catalyst in these reactions is typically a Palladium(0) species, which is highly sensitive to oxygen.[5] Failure to maintain an inert atmosphere (using argon or nitrogen) can lead to catalyst deactivation through oxidation, resulting in low or no product yield. It is essential to degas all solvents and reagents and to perform the reaction under a positive pressure of an inert gas.

Q3: My starting material is not fully soluble in the reaction solvent. What should I do? A3: Poor solubility of reactants can significantly hinder reaction rates. For heterogeneous mixtures, ensure vigorous stirring throughout the reaction. If solubility remains an issue, consider switching to a different solvent system. For instance, toluene, dioxane, and THF are common solvents for Buchwald-Hartwig aminations, and using a co-solvent might be necessary. For Suzuki reactions, solvents like a 4:1 mixture of Dioxane/H₂O are often effective.

Troubleshooting Guide: Low Reaction Yield

Low product yield is a common issue in cross-coupling reactions. The following Q&A and workflow diagram provide a systematic approach to diagnosing the problem.

Q4: My cross-coupling reaction has a very low yield. What are the first things I should check? A4: When troubleshooting a low-yielding reaction, always start by verifying the fundamentals of your experimental setup and the quality of your reagents.

  • Inert Atmosphere: Ensure your system was properly purged with an inert gas and that all solvents were thoroughly degassed.

  • Reagent Quality: Boronic acids can degrade if exposed to air and moisture, a process known as protodeboronation. Use fresh or properly stored boronic acids or consider more stable derivatives like pinacol (B44631) esters.

  • Reagent Purity: Ensure all solvents are anhydrous and that bases are finely powdered and dry to avoid reproducibility issues.

Q5: I am observing a significant amount of dehalogenated starting material (isoquinoline instead of the desired product). What causes this and how can I fix it? A5: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen. This can be caused by:

  • Hydride Sources: The palladium-aryl intermediate can react with a hydride source in the reaction mixture.

  • Slow Transmetalation: If the transfer of the organic group from the coupling partner (e.g., boron) to the palladium center is slow, it allows more time for side reactions like dehalogenation to occur. To mitigate this, consider changing your base (e.g., to K₃PO₄ or Cs₂CO₃) and ensure your reagents and solvents are pure.

Q6: My reaction has stalled, and I see a black precipitate (palladium black). What happened? A6: The formation of palladium black indicates that the palladium catalyst has precipitated out of the solution, deactivating the catalytic cycle. This can be caused by excessively high temperatures, which lead to catalyst decomposition, or by issues with the ligand's ability to stabilize the palladium species. Re-evaluate your reaction temperature and consider screening different ligands that may offer better stability.

G start Low Yield Observed check_inert Is Inert Atmosphere Guaranteed? start->check_inert check_reagents Are Reagents (Solvent, Base, Substrate) High Quality & Dry? check_inert->check_reagents Yes fail Improve Inert Technique (Degas, Purge) check_inert->fail No check_catalyst Is Catalyst System (Precatalyst, Ligand) Appropriate & Active? check_reagents->check_catalyst Yes fail_reagents Use Fresh/Dry Reagents & Solvents check_reagents->fail_reagents No optimize_conditions Screen Reaction Parameters: - Temperature - Base/Ligand - Concentration check_catalyst->optimize_conditions Yes fail_catalyst Screen Different Catalysts & Ligands check_catalyst->fail_catalyst No success Yield Improved optimize_conditions->success fail->check_inert fail_reagents->check_reagents fail_catalyst->check_catalyst

Troubleshooting workflow for low-yield cross-coupling reactions.

Reaction Specific Guides & Protocols

Suzuki-Miyaura Coupling

This reaction forms a C-C bond between this compound and a boronic acid or ester. It is widely used to synthesize biaryl compounds.

Q7: What are common side reactions specific to Suzuki-Miyaura coupling? A7: Besides dehalogenation, be aware of:

  • Protodeboronation: The boronic acid starting material hydrolyzes back to the corresponding arene, which is often promoted by high temperatures and extended reaction times in aqueous bases.

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct, which can indicate inefficient transmetalation.

Data Presentation: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Component Reagent/Parameter Molar Eq. / Mol % Notes
Substrate This compound 1.0 eq. -
Coupling Partner Boronic Acid / Ester 1.2 - 1.5 eq. Pinacol esters can be more stable.
Catalyst Pd(dppf)Cl₂ 3 mol% A common and effective precatalyst.
Base K₂CO₃ or K₃PO₄ 3.0 eq. K₃PO₄ can sometimes be milder and more effective.
Solvent Dioxane / H₂O (4:1) - Degassing the solvent is critical.

| Temperature | 90 - 100 °C | - | Monitor for catalyst decomposition at higher temperatures. |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G sub Add Reactants & Base (this compound, Boronic Acid, K2CO3) inert Evacuate & Backfill with Inert Gas (x3) sub->inert cat Add Catalyst (e.g., Pd(dppf)Cl2) inert->cat sol Add Degassed Solvent cat->sol heat Heat with Vigorous Stirring (e.g., 90 °C) sol->heat monitor Monitor by TLC / LC-MS heat->monitor monitor->heat Incomplete workup Workup: Quench, Extract, Dry, Concentrate monitor->workup Complete purify Purify by Chromatography workup->purify

General experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

This reaction forms a C-N bond between this compound and an amine, and is essential for synthesizing many pharmacologically active compounds.

Q8: My this compound derivative has base-sensitive functional groups. How can I adapt the Buchwald-Hartwig conditions? A8: Strong bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with sensitive functional groups. For base-sensitive substrates, consider using weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). This may require higher reaction temperatures or a more active catalyst system to achieve a good yield. A successful kiloscale synthesis with a base-sensitive This compound-1-carbonitrile (B1380134) utilized Cs₂CO₃ in THF.

Data Presentation: Recommended Starting Conditions for Buchwald-Hartwig Amination

Component Reagent/Parameter Molar Eq. / Mol % Notes
Substrate This compound 1.0 eq. -
Coupling Partner Amine 1.2 - 2.0 eq. -
Catalyst Pd₂(dba)₃ or G3/G4 Precatalysts 1-2 mol% Precatalysts are often more efficient.
Ligand XPhos, RuPhos, or BINAP 2-8 mol% Ligand choice is crucial and substrate-dependent.
Base NaOtBu, LHMDS, or Cs₂CO₃ 2.5 - 3.0 eq. Use Cs₂CO₃ for base-sensitive substrates.
Solvent Toluene or Dioxane - Avoid chlorinated solvents.

| Temperature | 80 - 110 °C | - | Higher temperatures may be needed for weaker bases. |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., 2 mol%) and the ligand (e.g., 4-8 mol%).

  • Add the base (e.g., NaOtBu, 2.5 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add this compound (1.0 eq.) and the degassed solvent (e.g., Toluene).

  • Add the amine coupling partner (1.2-2.0 eq.).

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., Dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

This reaction couples this compound with a terminal alkyne to form an arylalkynyl product, typically using a dual palladium and copper catalyst system.

Q9: Is the copper co-catalyst always necessary in a Sonogashira reaction? A9: While the classical Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate, copper-free variations exist. However, the copper-catalyzed version is robust and typically runs under very mild conditions, often at room temperature with an amine base that can also serve as the solvent.

Data Presentation: Recommended Starting Conditions for Sonogashira Coupling

Component Reagent/Parameter Molar Eq. / Mol % Notes
Substrate This compound 1.0 eq. -
Coupling Partner Terminal Alkyne 1.2 - 1.5 eq. The alkyne must have a C≡C-H bond.
Pd Catalyst Pd(PPh₃)₂Cl₂ 2 - 5 mol% A standard catalyst for this reaction.
Cu Co-catalyst Copper(I) Iodide (CuI) 4 - 10 mol% Essential for the classical mechanism.
Base Triethylamine (Et₃N) Serves as base & solvent Other amines or K₂CO₃ can also be used.
Solvent Et₃N or DMF/amine - The medium must be basic to neutralize the HBr byproduct.

| Temperature | Room Temp. to 60 °C | - | Reaction is often successful at room temperature. |

Experimental Protocol: General Procedure for Sonogashira Coupling

  • In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (4-10 mol%).

  • Add the anhydrous solvent and amine base (e.g., triethylamine).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne (1.2-1.5 eq.) dropwise.

  • Continue stirring at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Work up the residue by extraction with an organic solvent and washing with water/brine.

  • Purify the crude product using column chromatography.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Kinase Receptor ATP ATP Substrate Substrate Protein ADP ADP ATP->ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Kinase Activity Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Isoquinoline (B145761) Derivative (Inhibitor) Inhibitor->ATP Competes for Binding Site

Hypothesized inhibition of a kinase signaling pathway by an isoquinoline derivative.

References

Side reactions and impurity profiling in 6-Bromoisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-Bromoisoquinoline. The information is tailored for professionals in research and drug development to help streamline their synthetic efforts, improve yield and purity, and effectively profile impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently employed methods for the synthesis of this compound are variations of established named reactions for isoquinoline (B145761) synthesis. These include the Pomeranz-Fritsch reaction, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The Pomeranz-Fritsch reaction, starting from 4-bromobenzaldehyde (B125591) and an aminoacetal derivative, is a widely cited and versatile method.

Q2: I am seeing a low yield in my Pomeranz-Fritsch synthesis of this compound. What are the potential causes and how can I troubleshoot this?

A2: Low yields in the Pomeranz-Fritsch synthesis of this compound can stem from several factors. The presence of the electron-withdrawing bromine atom on the benzaldehyde (B42025) ring can deactivate the aromatic ring towards the crucial electrophilic cyclization step.

Troubleshooting Steps:

  • Acid Catalyst: Ensure a strong acid catalyst is used. Concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly employed to promote efficient cyclization.

  • Anhydrous Conditions: The initial formation of the benzalaminoacetal (Schiff base) is a condensation reaction that releases water. Ensure anhydrous conditions are maintained, for example, by using a Dean-Stark apparatus to remove water azeotropically.

  • Reaction Temperature: The cyclization step often requires elevated temperatures. However, excessive heat can lead to decomposition and the formation of tar-like byproducts. Careful optimization of the reaction temperature is crucial.

  • Purity of Starting Materials: Impurities in the starting materials, such as 4-bromobenzaldehyde or 2,2-dimethoxyethanamine, can interfere with the reaction. Ensure the purity of your starting materials before commencing the synthesis.

Q3: What are the typical impurities I should expect in the synthesis of this compound, and how can I identify them?

A3: Impurities can arise from unreacted starting materials, side reactions, or subsequent degradation. Below is a table summarizing potential impurities.

Impurity Profiling

A critical aspect of synthesizing active pharmaceutical ingredients (APIs) and their intermediates is the identification and control of impurities.

Table 1: Potential Impurities in this compound Synthesis

Impurity NameStructureLikely OriginSuggested Analytical Method
4-BromobenzaldehydeUnreacted starting materialTLC, GC-MS, LC-MS, ¹H NMR
N-(4-Bromobenzyl)-2,2-dimethoxyethanamineUnreacted intermediateTLC, LC-MS, ¹H NMR
5-BromoisoquinolineIsomeric impurity from alternative cyclizationGC-MS, LC-MS, ¹H NMR
8-BromoisoquinolineIsomeric impurity from alternative cyclizationGC-MS, LC-MS, ¹H NMR
DibromoisoquinolineOver-bromination side reaction if brominating isoquinoline directlyGC-MS, LC-MS, Mass Spectrometry
Unidentified Polymers/Tar-Decomposition at high temperatures-

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your synthesis.

Problem 1: My reaction mixture turns dark and forms a tar-like substance.

  • Potential Cause: The reaction temperature is too high, leading to the decomposition of starting materials or intermediates. The strong acid catalyst can also promote polymerization side reactions.

  • Suggested Solution:

    • Carefully control the reaction temperature. Consider running the reaction at a lower temperature for a longer duration.

    • Add the acid catalyst portion-wise or at a controlled rate to manage the exotherm.

    • Ensure efficient stirring to prevent localized overheating.

Problem 2: My TLC analysis shows multiple spots, and purification by column chromatography is difficult.

  • Potential Cause: Formation of isomeric impurities (e.g., 5-bromo or 8-bromoisoquinoline) or other closely related byproducts that have similar polarities to the desired product.

  • Suggested Solution:

    • Optimize the reaction conditions (catalyst, temperature) to favor the formation of the desired 6-bromo isomer.

    • For purification, consider using a different solvent system for column chromatography to improve separation.

    • Recrystallization can be an effective method to purify the product from minor impurities.

    • Preparative HPLC may be necessary for separating challenging isomeric impurities.

Problem 3: The final product is off-white or colored, even after purification.

  • Potential Cause: Presence of trace impurities or degradation products.

  • Suggested Solution:

    • Treat a solution of the product with activated charcoal to remove colored impurities.

    • Perform a final recrystallization from a suitable solvent to obtain a pure, crystalline product.

Experimental Protocols

Key Experiment: Synthesis of this compound via Pomeranz-Fritsch Reaction

This protocol is a generalized procedure and may require optimization based on laboratory conditions and reagent purity.

Step 1: Formation of N-(4-Bromobenzyl)-2,2-dimethoxyethanamine

  • To a solution of 4-bromobenzaldehyde (1 equivalent) in an appropriate solvent (e.g., toluene), add 2,2-dimethoxyethanamine (1 equivalent).

  • Reflux the mixture using a Dean-Stark apparatus to remove water for several hours until the theoretical amount of water is collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude Schiff base can be used directly in the next step or purified.

  • For reduction to the amine, dissolve the crude Schiff base in a suitable solvent (e.g., methanol) and cool in an ice bath.

  • Add a reducing agent (e.g., sodium borohydride) portion-wise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude N-(4-Bromobenzyl)-2,2-dimethoxyethanamine.

Step 2: Cyclization to this compound

  • Add the crude N-(4-Bromobenzyl)-2,2-dimethoxyethanamine to a cooled, stirred solution of a strong acid catalyst (e.g., concentrated sulfuric acid).

  • Slowly warm the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction progress by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., aqueous ammonia (B1221849) or sodium hydroxide) to a pH of >9.

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.

Visualizations

Diagram 1: Pomeranz-Fritsch Synthesis of this compound

Pomeranz_Fritsch_Synthesis cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization 4-Bromobenzaldehyde 4-Bromobenzaldehyde Schiff_Base Schiff Base Intermediate 4-Bromobenzaldehyde->Schiff_Base + Aminoacetal - H2O Aminoacetal 2,2-Dimethoxyethanamine Amine_Intermediate N-(4-Bromobenzyl)-2,2-dimethoxyethanamine Schiff_Base->Amine_Intermediate Reduction Cyclization Acid-Catalyzed Cyclization Amine_Intermediate->Cyclization This compound This compound Cyclization->this compound - 2x CH3OH

Caption: Reaction pathway for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions [Pure] purify_sm Purify Starting Materials check_sm->purify_sm [Impure] optimize_catalyst Optimize Acid Catalyst/Amount check_conditions->optimize_catalyst optimize_temp Optimize Temperature check_conditions->optimize_temp ensure_anhydrous Ensure Anhydrous Conditions check_conditions->ensure_anhydrous check_workup Analyze Work-up & Purification optimize_extraction Optimize Extraction (pH, Solvent) check_workup->optimize_extraction optimize_purification Optimize Purification (Chromatography/Recrystallization) check_workup->optimize_purification purify_sm->check_conditions optimize_catalyst->check_workup optimize_temp->check_workup ensure_anhydrous->check_workup end Improved Yield optimize_extraction->end optimize_purification->end

Caption: A logical workflow for troubleshooting low product yield.

Diagram 3: Impurity Formation Logic

Impurity_Formation cluster_synthesis This compound Synthesis cluster_impurities Sources of Impurities synthesis Main Reaction product This compound synthesis->product incomplete_reaction Incomplete Reaction synthesis->incomplete_reaction side_reaction Side Reactions synthesis->side_reaction degradation Degradation synthesis->degradation unreacted_sm Unreacted Starting Materials incomplete_reaction->unreacted_sm isomers Isomeric Impurities side_reaction->isomers polymers Polymers/Tar degradation->polymers

Caption: Logical relationship of impurity formation during synthesis.

Enhancing the stability of 6-Bromoisoquinoline under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of 6-Bromoisoquinoline during chemical reactions. Below you will find frequently asked questions and troubleshooting guides to ensure the successful use of this versatile reagent in your research.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored to ensure its stability?

A1: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is recommended to store it under an inert atmosphere at room temperature.[4] The compound should be kept away from strong oxidizing agents.[5]

Q2: What are the known decomposition products of this compound under thermal stress?

A2: Thermal decomposition of this compound can lead to the release of hazardous and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr).

Q3: Is this compound stable under typical cross-coupling reaction conditions?

A3: this compound is generally stable, but its stability can be compromised under certain reaction conditions, particularly at elevated temperatures and in the presence of strong bases or specific palladium catalysts. A key concern is the potential for side reactions such as hydrodehalogenation (de-bromination).

Q4: What is hydrodehalogenation and why is it a concern with this compound?

A4: Hydrodehalogenation is a side reaction where the bromine atom on the isoquinoline (B145761) ring is replaced by a hydrogen atom. This leads to the formation of isoquinoline as a byproduct, reducing the yield of the desired product. This can be promoted by certain palladium catalysts and hydrogen sources in the reaction mixture.

Troubleshooting Guide for Common Reactions

Low yields or the presence of unexpected byproducts are common issues when working with this compound in cross-coupling reactions. This guide provides a systematic approach to troubleshooting these problems.

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling

If you are experiencing low or no yield of your desired coupled product, consider the following potential causes and solutions.

Troubleshooting_Suzuki start Low/No Yield cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 sol1 sol1 cause1->sol1 sol2 sol2 cause2->sol2 sol3 sol3 cause3->sol3 sol4 sol4 cause4->sol4

Problem 2: Formation of Isoquinoline byproduct (Hydrodehalogenation)

The formation of isoquinoline indicates that de-bromination is occurring. This is a common issue with aryl bromides in palladium-catalyzed reactions.

Table 1: Strategies to Minimize Hydrodehalogenation of this compound

ParameterRecommendationRationale
Base Use weaker, non-nucleophilic bases such as Cs₂CO₃ or K₂CO₃. Avoid strong bases like NaOtBu if possible.Strong bases can promote side reactions. Some bases can also act as a hydride source, leading to de-bromination.
Solvent Ensure the use of anhydrous and thoroughly degassed solvents.Oxygen can lead to catalyst degradation, and water can sometimes facilitate protonolysis.
Temperature Run the reaction at the lowest effective temperature.Higher temperatures can increase the rate of side reactions, including hydrodehalogenation.
Catalyst System Screen different palladium catalysts and ligands. Ligands that promote rapid reductive elimination can minimize the lifetime of intermediates susceptible to de-bromination.The choice of ligand can significantly influence the relative rates of the desired coupling versus side reactions.
Additives In some cases, the addition of a hydrogen scavenger can be beneficial.This can remove trace hydrogen that may be contributing to the hydrodehalogenation.

Degradation_Pathway This compound This compound Reaction_Conditions Pd Catalyst, Base, Heat This compound->Reaction_Conditions Desired_Product Desired Coupled Product Isoquinoline Isoquinoline (Byproduct) Side_Reaction Hydrodehalogenation (De-bromination) Reaction_Conditions->Side_Reaction Desired_Reaction Cross-Coupling Reaction_Conditions->Desired_Reaction Side_Reaction->Isoquinoline Desired_Reaction->Desired_Product

Experimental Protocols

Below are example protocols for common reactions involving this compound, with an emphasis on conditions that favor stability.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

  • Reagent Preparation:

    • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

    • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

  • Solvent and Catalyst Addition:

    • Add a degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe.

    • In a separate vial under an inert atmosphere, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

    • Add the catalyst solution to the reaction mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol is adapted from literature for a base-sensitive substrate and can serve as a good starting point for the amination of this compound.

  • Reagent Preparation:

    • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vessel.

    • Add this compound (1.0 equiv.) and a mild base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Solvent and Amine Addition:

    • Add anhydrous, degassed solvent (e.g., THF or toluene).

    • Add the amine coupling partner (1.1-1.3 equiv.).

  • Reaction Execution:

    • Heat the mixture to the desired temperature (e.g., 70-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

References

Technical Support Center: Efficient Cross-Coupling with 6-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with 6-bromoisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: The most common cross-coupling reactions involving this compound are Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions are instrumental in synthesizing a wide range of substituted isoquinolines, which are important scaffolds in medicinal chemistry.

Q2: Which palladium catalyst systems are recommended for Suzuki-Miyaura coupling with this compound?

A2: For Suzuki-Miyaura couplings with this compound, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are often effective.[1] A common starting point is to use a palladium(II) precatalyst like Pd(dppf)Cl₂ or a combination of a palladium(0) source such as Pd₂(dba)₃ with a ligand like SPhos or XPhos.[1][2] The choice of base, such as K₂CO₃ or Cs₂CO₃, and solvent, typically a mixture of an organic solvent like dioxane or toluene (B28343) with water, is also crucial for reaction success.[3][4]

Q3: My Buchwald-Hartwig amination of this compound is giving a low yield. What should I investigate first?

A3: Low yields in Buchwald-Hartwig aminations are often due to an inappropriate choice of catalyst, base, or solvent, or the presence of oxygen and moisture. For base-sensitive substrates like some this compound derivatives, a weaker base such as Cs₂CO₃ may be preferable to stronger bases like NaOtBu. A highly effective catalyst system for a this compound derivative was found to be Pd(dba)₂ with the bidentate ligand BINAP. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

Q4: I am observing significant homocoupling of my alkyne in a Sonogashira reaction with this compound. How can I minimize this?

A4: Alkyne homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) cocatalyst. To minimize this, ensure your reaction is performed under strictly anaerobic conditions. You can also try reducing the amount of the copper(I) salt (e.g., CuI) or slowly adding the alkyne to the reaction mixture. In some cases, a copper-free Sonogashira protocol may be beneficial.

Q5: Why is my cross-coupling reaction mixture turning black?

A5: The formation of a black precipitate, commonly known as palladium black, indicates the decomposition and aggregation of the palladium(0) catalyst. This renders the catalyst inactive and is often caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures. To prevent this, ensure rigorous degassing of all solvents and use an inert atmosphere. Using fresh, high-purity reagents and optimizing the reaction temperature can also mitigate catalyst decomposition.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive catalyst or ligand.Use a fresh source of palladium catalyst and phosphine ligand. Consider using a more robust precatalyst.
Instability of the boronic acid.Use fresh boronic acid or consider more stable derivatives like pinacol (B44631) esters or MIDA boronates.
Suboptimal base or solvent.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water).
Significant Side Product Formation (e.g., Homocoupling, Hydrodehalogenation) Presence of oxygen.Rigorously degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.
Inappropriate ligand or base.Screen a panel of ligands to find one that favors the cross-coupling pathway. A weaker base may sometimes suppress hydrodehalogenation.
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low Yield Incompatible base for a sensitive substrate.For base-sensitive 6-bromoisoquinolines, switch from strong bases like NaOtBu to milder bases such as Cs₂CO₃ or K₃PO₄.
Inefficient catalyst system.Screen different palladium precursors and ligands. For a this compound derivative, Pd(dba)₂ with BINAP has proven effective.
Presence of air and moisture.Ensure all reagents and solvents are anhydrous and the reaction is set up under a strictly inert atmosphere.
Hydrodehalogenation of this compound β-hydride elimination from the palladium-amide intermediate.This is more common with primary amines. Optimize the ligand and reaction conditions to favor reductive elimination over β-hydride elimination.
Sonogashira Coupling
Issue Potential Cause Troubleshooting Steps
Reaction Fails to Proceed Inactive catalyst or cocatalyst.Verify the integrity of the palladium catalyst and the copper(I) salt, as they can be sensitive to air and moisture.
Impurities in starting materials.Ensure the purity of this compound and the terminal alkyne, as impurities can poison the catalyst.
Insufficiently degassed solvents and amine base.Thoroughly degas all liquids to remove oxygen, which can lead to catalyst decomposition.
Excessive Alkyne Homocoupling (Glaser Coupling) Presence of oxygen.Perform the reaction under a strictly inert atmosphere.
High concentration of copper(I) cocatalyst.Reduce the amount of CuI to the minimum effective concentration or consider a copper-free protocol.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for cross-coupling reactions with this compound and its derivatives.

Table 1: Buchwald-Hartwig Amination of a this compound Derivative

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dba)₂ / BINAPCs₂CO₃THFN/AN/A80

Note: This data is for the coupling of This compound-1-carbonitrile (B1380134) with (S)-3-amino-2-methylpropan-1-ol.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Palladium SourceLigandBaseSolventTemp. (°C)Catalyst Loading (mol%)
Pd(dppf)Cl₂·CH₂Cl₂dppfK₂CO₃Dioxane/Water80-905
Pd₂(dba)₃SPhosK₃PO₄Dioxane/Water60N/A

Note: These are generalized conditions often successful for aryl bromides and may require optimization for this compound.

Table 3: Representative Conditions for Sonogashira Coupling

Palladium SourceCopper SourceBaseSolventTemp. (°C)Catalyst Loading (mol%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25 - 602
Pd/C-PPh₃CuIN/AN/AN/AN/A

Note: These are general conditions for Sonogashira couplings of aryl bromides and may need to be adapted for this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the corresponding boronic acid or boronate ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) to achieve a final concentration of approximately 0.1 M of the limiting reagent.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(dba)₂, 1-2 mol%), the ligand (e.g., BINAP, 1.2-2.4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.5 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) cocatalyst (e.g., CuI, 2 mol%).

  • Reagent Addition: Add this compound (1.0 eq.).

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF) and a degassed amine base (e.g., triethylamine).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the reaction at room temperature or heat as required.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through celite. Wash the filtrate with saturated aqueous ammonium (B1175870) chloride to remove copper salts, followed by a brine wash.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Combine this compound, Boronic Acid, and Base add_catalyst Add Palladium Catalyst prep_reagents->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat with Stirring add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify end end purify->end Pure Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvents) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Degraded check_reagents->reagents_bad No optimize_conditions Systematically Optimize Conditions (Base, Solvent, Temperature) reagents_ok->optimize_conditions replace_reagents Use Fresh Reagents reagents_bad->replace_reagents replace_reagents->start conditions_ok Optimization Successful optimize_conditions->conditions_ok Yes conditions_fail Optimization Fails optimize_conditions->conditions_fail No success Improved Yield conditions_ok->success screen_catalysts Screen Different Catalyst Systems (e.g., Precatalysts, Different Ligands) conditions_fail->screen_catalysts screen_catalysts->success

Caption: Logical workflow for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Strategies for the Regioselective Functionalization of Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective functionalization of isoquinoline (B145761). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in isoquinoline functionalization?

A1: The regioselectivity of reactions on the isoquinoline ring is primarily dictated by the electronic properties of its bicyclic system, which consists of an electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring.

  • Electrophilic Aromatic Substitution (SEAr): These reactions, such as nitration and sulfonation, preferentially occur on the electron-rich carbocyclic (benzene) ring, typically at the C5 and C8 positions. The stability of the cationic Wheland intermediate favors attack at these positions.[1]

  • Nucleophilic Substitution: The electron-deficient pyridine ring is susceptible to nucleophilic attack. These reactions occur most readily at the C1 position, as the negative charge in the intermediate can be effectively stabilized by the adjacent nitrogen atom.[1]

  • Radical Substitution (Minisci Reaction): This reaction involves the addition of a nucleophilic radical to the protonated, electron-deficient isoquinoline ring. It shows a strong preference for the C1 position.[1]

  • Transition-Metal-Catalyzed C-H Functionalization: This modern approach allows for functionalization at positions that are otherwise difficult to access. Regioselectivity is typically controlled by a directing group (DG) that coordinates to the metal catalyst, bringing it into close proximity with a specific C-H bond. This has enabled the functionalization of nearly all positions on the isoquinoline scaffold.[1]

Q2: How do substituents on the isoquinoline ring affect regioselectivity?

A2: Substituents play a critical role in directing incoming reagents through both electronic and steric effects.

  • Electronic Effects: Electron-donating groups (EDGs) on the benzene ring activate it towards electrophilic substitution and can influence the ratio of C5 to C8 products. Conversely, electron-withdrawing groups (EWGs) on the pyridine ring increase its susceptibility to nucleophilic attack.[1]

  • Steric Effects: Bulky substituents can hinder reactions at adjacent positions. For instance, a large group at the C8 position may sterically favor electrophilic attack at the C5 position. Similarly, bulky nucleophiles may face steric hindrance at the C1 position during nucleophilic additions.

Q3: How can I achieve functionalization at the C4 position?

A3: The C4 position is generally less reactive and difficult to functionalize directly. However, de novo synthesis approaches that build the isoquinoline ring can be designed to place substituents at the C4 position. Additionally, a recently developed metal-free method utilizes benzoic acid and vinyl ketones to achieve C4-alkylation through a temporary dearomatization strategy.

Q4: What is the role of N-oxides in isoquinoline functionalization?

A4: Converting the isoquinoline nitrogen to an N-oxide is a powerful strategy to alter the electronic properties and regioselectivity of the ring. The N-oxide group acts as a potent directing group in transition-metal-catalyzed C-H functionalization, often directing the reaction to the C8 position. The N-oxide can be readily removed after the desired functionalization.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration)

Q: My nitration reaction is producing a mixture of C5 and C8 isomers with low selectivity. How can I improve the yield of the desired isomer?

A: Achieving high regioselectivity between the C5 and C8 positions can be a challenge. Here are several factors to consider and optimize:

  • Reaction Temperature: The ratio of C5 to C8 nitration products is sensitive to temperature. For a standard nitration using fuming nitric acid in concentrated sulfuric acid, conducting the reaction at 0°C typically favors the formation of 5-nitroisoquinoline (B18046) (around 90%) over 8-nitroisoquinoline (B1594253) (around 10%). Carefully controlling the temperature is crucial.

  • Nitrating Agent: The choice of nitrating agent can influence the isomer ratio. Experimenting with different nitrating systems may alter the selectivity.

  • Substituent Effects: The presence of other substituents on the ring can sterically influence the outcome. A substituent at C4 or C6 may hinder attack at the C5 position, potentially leading to a higher proportion of the C8 isomer. Conversely, a group at C7 could block the C8 position.

  • Alternative Strategies: If direct electrophilic substitution remains unselective, consider a directed ortho-metalation (DoM) strategy if a suitable directing group is present on the benzene ring, followed by quenching with an electrophilic nitrogen source.

Data on Regioselectivity in the Nitration of Isoquinoline

Product Yield Conditions
5-Nitroisoquinoline 90% Fuming HNO₃, concentrated H₂SO₄, 0°C

| 8-Nitroisoquinoline | 10% | Fuming HNO₃, concentrated H₂SO₄, 0°C |

Issue 2: Low or No Conversion in a Transition-Metal-Catalyzed C-H Activation Reaction

Q: My C-H activation reaction of an isoquinoline derivative is showing very low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?

A: Low conversion in C-H activation can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Integrity and Activity:

    • Catalyst Quality: Ensure the transition metal catalyst (e.g., Palladium or Rhodium complexes) has not degraded. Use a freshly opened bottle or a properly stored catalyst.

    • Catalyst Loading: While increasing the catalyst loading can sometimes improve conversion, it may also lead to side reactions. Conversely, too low a loading can result in a sluggish or stalled reaction. Optimization of the catalyst loading is often necessary.

  • Role of the Oxidant (if applicable):

    • Stoichiometry: Many C-H activation reactions are oxidative and require a stoichiometric oxidant to regenerate the active catalyst. Typically, 2-3 equivalents of the oxidant are used. Insufficient oxidant will lead to catalyst deactivation and low conversion.

    • Freshness: Ensure the oxidant is fresh and has been stored correctly, as the efficacy of some oxidants can degrade over time.

  • Reaction Conditions:

    • Temperature: C-H activation reactions are often sensitive to temperature. If the reaction is sluggish at a lower temperature, a gradual increase may be necessary. However, excessively high temperatures can lead to catalyst decomposition and the formation of side products.

    • Solvent: The choice of solvent is critical. Ensure the solvent is anhydrous and of high purity. Impurities can poison the catalyst.

  • Substrate and Directing Group:

    • Purity: Ensure the isoquinoline starting material is pure.

    • Directing Group Stability: If you are using a directing group, confirm its stability under the reaction conditions.

Issue 3: Incorrect Regioselectivity in a Directed C-H Functionalization

Q: I am attempting a palladium-catalyzed C-H activation directed by a group on the nitrogen to functionalize the C8 position, but I am observing functionalization at a different position. What could be the issue?

A: This indicates a problem with the directing group's ability to control the regioselectivity or an alternative reaction pathway is being favored.

  • Catalyst and Ligand Choice: The catalyst and ligands are paramount in determining regioselectivity. The interaction between the catalyst, the directing group, and the substrate dictates the site of C-H activation. Experiment with different palladium sources (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂) or a change in ligands (e.g., from monodentate to bidentate) to alter the steric and electronic environment around the metal center.

  • Directing Group Efficacy: Ensure your directing group is robust under the reaction conditions and is effectively coordinating to the metal center to form the desired metallacycle.

  • Reaction Mechanism: C-H activation can proceed through various mechanistic pathways. Review the proposed mechanism for your specific transformation and consider if your starting materials or conditions might favor an alternative pathway leading to the observed product. For example, some palladium-catalyzed reactions on N-methoxy benzamides proceed via a C-H activation/annulation mechanism where regioselectivity is controlled by the steric effect of substituents and the thermodynamic stability of the final products.

Experimental Protocols

Protocol 1: Electrophilic Nitration of Isoquinoline (C5-Selective)

Objective: To synthesize 5-nitroisoquinoline with high regioselectivity.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice-water bath to 0°C.

  • Slowly add isoquinoline to the cold sulfuric acid with continuous stirring to ensure complete dissolution and protonation.

  • Maintain the temperature at 0°C and add fuming nitric acid dropwise over 30 minutes. Caution: The reaction is exothermic, and strict temperature control is critical to maintain selectivity.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to isolate the major 5-nitroisoquinoline isomer.

Protocol 2: Transition-Metal-Free Minisci-Type Acylation of Isoquinoline (C1-Selective)

Objective: To synthesize 1-acylisoquinolines via a cross-dehydrogenative coupling reaction.

Materials:

  • Isoquinoline

  • Aldehyde (aliphatic or aromatic)

  • Potassium Persulfate (K₂S₂O₈)

  • Tetrabutylammonium Bromide (TBAB)

  • 1,2-Dichloroethane (DCE)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

General Procedure:

  • To a reaction tube, add isoquinoline (1.0 equiv), the aldehyde (4.0 equiv), K₂S₂O₈ (2.0 equiv), and TBAB (0.3 equiv).

  • Add DCE as the solvent.

  • Seal the tube and stir the mixture at 100-110°C for 2-24 hours (reaction time is typically shorter for aliphatic aldehydes).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Add a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Representative Yields for Minisci-Type Acylation

Aldehyde Product Yield
4-Methylbenzaldehyde 1-(4-Methylbenzoyl)isoquinoline 72%
4-Methoxybenzaldehyde 1-(4-Methoxybenzoyl)isoquinoline 69%

| Butanal | 1-Butanoylisoquinoline | 75% |

Protocol 3: Nucleophilic Substitution of 1-Chloroisoquinoline (B32320) with an Amine

Objective: To synthesize 1-aminoisoquinoline (B73089) derivatives.

Materials:

  • 1-Chloroisoquinoline

  • Desired amine

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl Acetate

  • Water

  • Brine

General Procedure:

  • To a solution of 1-chloroisoquinoline (1.0 equiv) in a suitable solvent (e.g., DMF or NMP), add the desired amine (1.1-1.5 equiv) and a base such as K₂CO₃ or DIPEA (2.0 equiv).

  • Heat the reaction mixture to 80-120°C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-amino-substituted isoquinoline.

Visualizations

G Troubleshooting Poor Regioselectivity in C-H Activation start Poor Regioselectivity Observed catalyst Screen Different Catalysts/Ligands (e.g., Pd(OAc)₂ vs. PdCl₂(MeCN)₂) (e.g., Monodentate vs. Bidentate Ligands) start->catalyst solvent Optimize Solvent (e.g., Toluene vs. Dioxane vs. DMF) catalyst->solvent temp Vary Reaction Temperature solvent->temp dg Evaluate Directing Group (Is it stable? Is it coordinating effectively?) temp->dg outcome1 Improved Selectivity dg->outcome1 Success outcome2 No Improvement, Re-evaluate Strategy dg->outcome2 Failure G Generalized Workflow for Directed C-H Activation start Select Substrate and Directing Group setup Reaction Setup under Inert Atmosphere start->setup reagents Add Catalyst, Ligand, Solvent, and Additives setup->reagents coupling_partner Add Coupling Partner reagents->coupling_partner reaction Heat to Optimized Temperature coupling_partner->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Characterize Product purification->product

References

Addressing solubility issues of 6-Bromoisoquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues associated with 6-Bromoisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a crystalline powder that is generally soluble in several organic solvents.[1] Its solubility is influenced by the solvent's polarity, temperature, and the crystalline nature of the solid.

Q2: In which common organic solvents is this compound soluble?

A2: this compound is reported to be soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol, with a solubility of 30 mg/mL in each.[1][2] It has significantly lower solubility in aqueous solutions, such as a mixture of Ethanol and PBS (pH 7.2) in a 1:8 ratio, where the solubility is 0.5 mg/mL.[1][2]

Q3: What is the melting point of this compound?

A3: The melting point of this compound is in the range of 44.0 to 48.0 °C. Another source indicates a melting point of 52-57 °C for the monohydrate form.

Q4: How should this compound be stored?

A4: It is recommended to store this compound at room temperature under an inert atmosphere.

Q5: What are the primary applications of this compound?

A5: this compound is a versatile intermediate in organic synthesis and medicinal chemistry. It is frequently used in the development of novel therapeutic agents, particularly those targeting cancer and neurological disorders. The bromine atom at the 6-position serves as a useful handle for cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create more complex molecules.

Troubleshooting Guide for Solubility Issues

IssuePotential CauseRecommended Solution
Compound is not dissolving in a recommended solvent. - Insufficient solvent volume.- Low temperature.- Crystalline nature of the compound.- Increase the solvent volume.- Gently warm the solution while stirring. Use a water bath to avoid localized heating.- Use sonication to break up solid aggregates and enhance dissolution.
Precipitation occurs upon cooling the solution. - The solution was saturated at a higher temperature.- Change in solvent composition (e.g., addition of an anti-solvent).- Prepare a less concentrated solution.- Maintain the solution at the temperature it was prepared at if possible.- If the solution must be at a lower temperature, consider using a co-solvent system to improve solubility.
The compound appears to be degrading in the solvent. - Reactivity with the solvent.- Presence of impurities.- Exposure to light or air.- Ensure the solvent is pure and dry.- Prepare fresh solutions before use.- Store solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in achieving a specific concentration. - Inaccurate weighing of the compound or measurement of the solvent.- Reaching the solubility limit of the solvent.- Re-verify all measurements.- Consult the solubility data to ensure the target concentration is achievable in the chosen solvent.- If the desired concentration exceeds the solubility limit, a different solvent or a mixture of solvents may be necessary.

Quantitative Solubility Data

SolventConcentrationReference
Dimethylformamide (DMF)30 mg/mL
Dimethyl sulfoxide (DMSO)30 mg/mL
Ethanol30 mg/mL
Ethanol:PBS (pH 7.2) (1:8)0.5 mg/mL

Experimental Protocols

Protocol 1: Standard Dissolution of this compound
  • Preparation: Weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of the selected organic solvent (e.g., DMSO, DMF, or Ethanol) to the vial.

  • Dissolution: Vortex or stir the mixture at room temperature until the solid is completely dissolved.

  • Observation: Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: If not for immediate use, store the solution in a tightly sealed container, protected from light, and under an inert atmosphere.

Protocol 2: Enhancing Solubility of this compound
  • Initial Attempt: Follow steps 1-3 of the Standard Dissolution Protocol.

  • Sonication: If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.

  • Gentle Heating: If solubility is still an issue, gently warm the solution in a water bath to a temperature not exceeding 40°C while continuously stirring. Monitor closely to ensure no solvent evaporation or compound degradation.

  • Co-solvent Addition: As an alternative, add a small amount of a co-solvent in which the compound is highly soluble. For example, if the primary solvent is a less polar one, a small addition of DMSO or DMF can aid dissolution. Add the co-solvent dropwise while stirring until the solid dissolves.

  • Final Observation: Once the compound is dissolved, allow the solution to return to room temperature and observe for any precipitation. If precipitation occurs, the solution is supersaturated and should be diluted or maintained at a slightly elevated temperature.

Diagrams

Caption: A logical workflow for dissolving this compound and troubleshooting common issues.

General Suzuki Coupling Reaction Workflow reagents Reactants: This compound Boronic Acid/Ester dissolve Dissolve in Solvent (e.g., Dioxane/Water, Toluene, DMF) reagents->dissolve add_catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) dissolve->add_catalyst add_base Add Base (e.g., K2CO3, Cs2CO3) dissolve->add_base reaction Heat Reaction Mixture under Inert Atmosphere add_catalyst->reaction add_base->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (e.g., Chromatography) workup->purify product Final Product: 6-Aryl/Heteroaryl-isoquinoline purify->product

Caption: A typical synthetic workflow involving this compound in a Suzuki coupling reaction.

References

Navigating the Synthesis of 6-Bromoisoquinoline: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, chemists, and drug development professionals embarking on the large-scale synthesis of 6-bromoisoquinoline, a critical intermediate in the development of various therapeutic agents, this technical support center provides essential guidance.[1] Below are troubleshooting tips and frequently asked questions to navigate potential challenges during scale-up, ensuring a safe, efficient, and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The synthesis of this compound is most commonly achieved through a multi-step process starting from 4-bromobenzaldehyde (B125591) and an aminoacetaldehyde acetal (B89532), followed by cyclization.[2] Another prominent method is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide.[3][4] The choice of route often depends on the availability of starting materials, desired purity, and scalability.

Q2: What are the critical safety precautions to consider during the scale-up of this compound synthesis?

A2: Key safety considerations include the handling of hazardous reagents such as phosphorus oxychloride (POCl₃) and titanium tetrachloride (TiCl₄), which are corrosive and moisture-sensitive.[3] The reaction can be exothermic, necessitating careful temperature control. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). For detailed safety information, refer to the material safety data sheet (MSDS).

Q3: How can the purity of this compound be assessed and improved?

A3: The purity of the final product can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS). Purification of the crude product is typically achieved through column chromatography or recrystallization. On a larger scale, crystallization is often the more practical purification method.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) or LCMS to determine the optimal reaction time and ensure the temperature is maintained at the recommended level (e.g., 40°C for the TiCl₄-mediated cyclization).
Decomposition of starting material or product.Avoid prolonged reaction times at high temperatures. If using the Bischler-Napieralski route, ensure the substrate is stable under the acidic conditions.
Presence of moisture.Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) as reagents like POCl₃ and TiCl₄ are highly reactive with water.
Formation of Impurities or Side Products Incorrect stoichiometry of reagents.Carefully control the molar equivalents of all reagents. For example, in the synthesis from 4-bromobenzaldehyde, precise amounts of ethyl chloroformate and trimethyl phosphite (B83602) are crucial.
Side reactions due to high temperatures.Maintain strict temperature control throughout the reaction. For exothermic additions, use an ice bath to dissipate heat.
Formation of regioisomers.In reactions like the Bischler-Napieralski synthesis, the use of certain reagents can lead to the formation of unexpected regioisomers. Careful selection of the cyclizing agent and reaction conditions is important.
Difficulties in Product Isolation and Purification Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion before extraction.
Product precipitation during extraction.Ensure the pH of the aqueous layer is correctly adjusted (pH 8-9) to keep the product in the organic phase.
Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate closely related impurities.

Experimental Protocols

Synthesis of this compound from 4-Bromobenzaldehyde

This protocol is adapted from a known laboratory procedure and should be optimized for scale-up.

Step 1: Imine Formation A mixture of 4-bromobenzaldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.0 equiv) in anhydrous toluene (B28343) is refluxed using a Dean-Stark apparatus for 12 hours. The solvent is then removed under reduced pressure.

Step 2: Intermediate Formation The residue is dissolved in anhydrous tetrahydrofuran (B95107) (THF), cooled to -10°C, and ethyl chloroformate (1.1 equiv) is added. The mixture is stirred for 10 minutes. Subsequently, trimethyl phosphite (1.1 equiv) is added dropwise, and the reaction is stirred for 10 hours at room temperature. The solvent is evaporated.

Step 3: Cyclization and Aromatization The residue is dissolved in anhydrous dichloromethane (B109758) (DCM). The solution is cooled to 0°C, and titanium tetrachloride (4.0 equiv) is added dropwise. The reaction mixture is then stirred at 40°C for 6 days.

Step 4: Workup and Purification The reaction mixture is carefully poured into ice, and the pH is adjusted to 8-9 with 6N NaOH solution. The product is extracted with ethyl acetate. The combined organic layers are then extracted with 3M HCl. The acidic aqueous layer is neutralized to pH 7-8 with 3N NaOH and extracted with ethyl acetate. The final organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified.

Parameter Value Reference
Yield 35%
Reaction Time (Step 1) 12 hours
Reaction Time (Step 2) 10 hours
Reaction Time (Step 3) 6 days
Cyclization Temperature 40°C
Purification Method Recrystallization from DCM/pentane

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis A Imine Formation (4-Bromobenzaldehyde + Aminoacetaldehyde dimethyl acetal) B Intermediate Formation (with Ethyl Chloroformate & Trimethyl Phosphite) A->B Toluene, Reflux C Cyclization (with Titanium Tetrachloride) B->C THF, -10°C to RT D Aqueous Workup (pH adjustment & Extraction) C->D DCM, 40°C E Purification (Recrystallization) D->E EtOAc, HCl, NaOH F This compound (Final Product) E->F DCM/Pentane

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield A Low or No Yield Observed B Check Reaction Monitoring Data (TLC/LCMS) A->B E Moisture Contamination A->E Suspect reagent quality C Incomplete Reaction B->C Starting material remains D Decomposition B->D Multiple spots / streaking F Increase Reaction Time/Temperature C->F G Decrease Temperature / Optimize Time D->G H Use Anhydrous Solvents/Reagents & Inert Atmosphere E->H

Caption: A decision tree for troubleshooting low product yield.

References

Validation & Comparative

1H NMR and 13C NMR analysis of 6-Bromoisoquinoline for structural confirmation

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural confirmation of 6-bromoisoquinoline using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related brominated isoquinoline (B145761) isomers, detailed experimental protocols, and a clear workflow for researchers, scientists, and professionals in drug development.

The precise structural characterization of organic molecules is a cornerstone of chemical research and drug development. For heterocyclic compounds like this compound, a key intermediate in the synthesis of various biologically active molecules, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful tool for this purpose. This guide presents a comprehensive analysis of the ¹H and ¹³C NMR data for this compound, offering a direct comparison with its isomers to highlight the distinguishing spectral features essential for its unequivocal identification.

Comparative NMR Data Analysis

The substitution pattern on the isoquinoline ring system profoundly influences the chemical environment of each proton and carbon atom, resulting in unique NMR spectra for each isomer. The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and its common isomers.

Table 1: ¹H NMR Chemical Shift (δ, ppm), Multiplicity, and Coupling Constants (J, Hz) of Bromoisoquinoline Isomers.

Proton This compound 1-Bromoisoquinoline 4-Bromoisoquinoline 5-Bromoisoquinoline
H-19.15 (s)-8.85 (s)9.30 (s)
H-38.52 (d, J=5.8)8.25 (d, J=5.9)7.80 (d, J=5.6)8.60 (d, J=6.0)
H-47.65 (d, J=5.8)7.70 (d, J=5.9)-7.85 (d, J=6.0)
H-58.05 (d, J=8.8)8.10 (d, J=8.5)8.20 (d, J=8.4)-
H-77.80 (dd, J=8.8, 2.0)7.75 (ddd, J=8.5, 7.0, 1.2)7.65 (ddd, J=8.4, 6.9, 1.2)7.50 (t, J=7.8)
H-87.95 (d, J=2.0)7.90 (d, J=8.2)8.15 (d, J=8.5)8.25 (d, J=7.8)

Note: Data is compiled from various sources and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Chemical Shift (δ, ppm) of Bromoisoquinoline Isomers. [1]

Carbon This compound 1-Bromoisoquinoline 4-Bromoisoquinoline 5-Bromoisoquinoline
C-1152.5142.8151.0153.1
C-3143.8121.5144.2143.5
C-4120.9128.0123.5120.0
C-4a135.5128.5135.1129.8
C-5130.2129.0128.8122.5
C-6122.3130.5129.5133.0
C-7132.8127.5128.2127.9
C-8128.9127.8136.0130.4
C-8a137.1136.5126.9135.7

The distinct chemical shifts and coupling patterns observed for this compound, particularly the singlet for H-1 and the characteristic splitting patterns of the protons on the brominated benzene (B151609) ring (H-5, H-7, and H-8), allow for its unambiguous differentiation from other isomers.

Experimental Workflow for Structural Confirmation

The process of NMR-based structural confirmation follows a systematic workflow, from sample preparation to final data analysis and comparison.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirmation Structural Confirmation A Weigh ~10-20 mg of This compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Acquire 1H NMR Spectrum D->E F Acquire 13C NMR Spectrum (with proton decoupling) E->F G Process spectra (Fourier transform, phase correction, baseline correction) F->G H Determine chemical shifts (δ), multiplicities, and coupling constants (J) for 1H G->H I Determine chemical shifts (δ) for 13C H->I J Assign signals to specific nuclei I->J K Compare experimental data with literature values or predicted spectra J->K L Compare with spectra of isomeric alternatives K->L M Confirm structure of This compound L->M

References

A Comparative Guide to the Reactivity of 6-Bromoisoquinoline and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bromoisoquinoline scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules and functional materials. The position of the bromine atom on the isoquinoline (B145761) ring system dictates its chemical reactivity, influencing the efficiency of pivotal cross-coupling reactions. This guide provides an objective comparison of the reactivity of 6-bromoisoquinoline with its other brominated isomers in three of the most powerful C-C and C-N bond-forming reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The information presented herein, including quantitative data and experimental protocols, is designed to aid researchers in selecting the optimal starting material and reaction conditions for their synthetic endeavors.

Relative Reactivity Overview

The reactivity of a C-Br bond in palladium-catalyzed cross-coupling reactions is influenced by several factors, including the electron density at the carbon atom and steric hindrance around the reaction site. In the context of bromoisoquinolines, the position of the bromine atom affects the electronic properties of the C-Br bond due to the electron-withdrawing nature of the nitrogen atom in the isoquinoline ring.

Generally, positions that are more electron-deficient are more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. The order of reactivity for aryl halides typically follows the trend I > Br > Cl.[1] Within the bromoisoquinoline series, the relative reactivity can be influenced by the position of the bromine atom relative to the nitrogen. Positions α to the nitrogen (1 and 3) and the electron-deficient C4 position are often more reactive. Positions on the benzene (B151609) ring (5, 6, 7, and 8) will have reactivities that are modulated by the overall electronic landscape of the bicyclic system.

Data Presentation: A Comparative Look at Reaction Yields

The following tables summarize the available quantitative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of various bromoisoquinoline isomers.

Disclaimer: The data presented below is compiled from various literature sources. Direct comparison of yields should be approached with caution as the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and coupling partner) are not standardized across all examples.

Table 1: Suzuki-Miyaura Coupling of Bromoisoquinolines

Bromoisoquinoline IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) esterP1-L1 to P1-L5DBUTHF/Water110Not specified[2]
4-BromoisoquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/WaterNot specified60-80[3]
8-Bromotetrahydroisoquinolin-4-oneVarious arylboronic acidsNot specifiedNot specifiedNot specifiedNot specifiedGood yields[4][5]

Table 2: Buchwald-Hartwig Amination of Bromoisoquinolines

Bromoisoquinoline IsomerAmine Coupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
This compound-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd(dba)₂ / BINAPCs₂CO₃THFNot specified80
2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinesMorpholine / PyrrolidineNot specifiedNot specifiedNot specifiedNot specified60-88
Isoquinolin-3-amines (from 3-bromoisoquinoline)Various aryl halidesNot specifiedNot specifiedNot specifiedNot specified46-94
4-Bromoisoquinoline2-BromoanilineNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Table 3: Sonogashira Coupling of Bromoisoquinolines

Bromoisoquinoline IsomerAlkyne Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
3-BromoquinolinePhenylacetyleneNot specifiedNot specifiedNot specifiedNot specifiedNot specified
6-Bromo-3-fluoro-2-cyanopyridineVarious terminal alkynesPd(PPh₃)₄ / CuIEt₃NTHFRoom Temp43-97
8-BromoquinolinePhenylacetylenePd(PPh₃)₂Cl₂ / CuINot specifiedTHF65Not specified

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are derived from literature reports and serve as a starting point for reaction optimization.

Suzuki-Miyaura Coupling of 3-Bromoquinoline

This reaction was performed as part of a high-throughput optimization study.

  • Reactants: 3-Bromoquinoline (1 equiv.), 3,5-dimethylisoxazole-4-boronic acid pinacol ester (1.2 equiv.).

  • Catalyst System: A palladacycle precatalyst (P1) with a range of phosphine (B1218219) ligands (L1-L5).

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Solvent: A mixture of Tetrahydrofuran (THF) and water.

  • Temperature: 110 °C.

  • Procedure: The reactants, catalyst, ligand, and base are combined in the solvent system in a sealed vessel and heated. The reaction progress is monitored by an appropriate analytical technique (e.g., LC-MS).

Buchwald-Hartwig Amination of this compound-1-carbonitrile

This protocol was optimized for a kilogram-scale synthesis.

  • Reactants: this compound-1-carbonitrile (1 equiv.), (S)-3-Amino-2-methylpropan-1-ol (1.1 equiv.).

  • Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP).

  • Base: Cesium carbonate (Cs₂CO₃).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure: To a solution of the amine in THF is added the base, followed by the catalyst system and the this compound-1-carbonitrile. The reaction mixture is heated until completion, as monitored by HPLC. The product is then isolated via an aqueous workup and crystallization.

Sonogashira Coupling of 8-Bromoquinoline

The following is a general procedure for the Sonogashira coupling of 8-bromoquinoline.

  • Reactants: 8-Bromoquinoline (1 equiv.), Phenylacetylene (1.2 equiv.).

  • Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and Copper(I) iodide (CuI).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure: To a Schlenk flask are added 8-bromoquinoline, the palladium catalyst, and the copper catalyst. The flask is evacuated and backfilled with an inert gas. Anhydrous THF and the alkyne are then added. The reaction mixture is heated at 65 °C under a nitrogen atmosphere for 4-8 hours. Reaction progress is monitored by TLC. Upon completion, the mixture is filtered through Celite, concentrated, and purified by column chromatography.

Mandatory Visualization

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Aryl Halide (Ar-X) Aryl Halide (Ar-X) Oxidative Addition Oxidative Addition Aryl Halide (Ar-X)->Oxidative Addition Organoboron (R-B(OR)2) Organoboron (R-B(OR)2) Transmetalation Transmetalation Organoboron (R-B(OR)2)->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Coupled Product (Ar-R) Coupled Product (Ar-R) Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Ar-X Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Ar-R Reductive Elimination->Coupled Product (Ar-R) Pd(II) Intermediate->Transmetalation R-B(OR)2, Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Aryl Halide (Ar-X) Aryl Halide (Ar-X) Oxidative Addition Oxidative Addition Aryl Halide (Ar-X)->Oxidative Addition Amine (R2NH) Amine (R2NH) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Amine (R2NH)->Amine Coordination & Deprotonation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Amine Coordination & Deprotonation Coupled Product (Ar-NR2) Coupled Product (Ar-NR2) Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Ar-X Pd(II)-Amido Complex Pd(II)-Amido Complex Amine Coordination & Deprotonation->Pd(II)-Amido Complex Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0) Catalyst Ar-NR2 Reductive Elimination->Coupled Product (Ar-NR2) Pd(II) Intermediate->Amine Coordination & Deprotonation R2NH, Base Pd(II)-Amido Complex->Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Aryl Halide (Ar-X) Aryl Halide (Ar-X) Pd Oxidative Addition Pd Oxidative Addition Aryl Halide (Ar-X)->Pd Oxidative Addition Terminal Alkyne (R-C≡CH) Terminal Alkyne (R-C≡CH) Alkyne Deprotonation Alkyne Deprotonation Terminal Alkyne (R-C≡CH)->Alkyne Deprotonation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Pd Oxidative Addition Cu(I) Co-catalyst Cu(I) Co-catalyst Copper Acetylide Formation Copper Acetylide Formation Cu(I) Co-catalyst->Copper Acetylide Formation Base Base Base->Alkyne Deprotonation Coupled Product (Ar-C≡C-R) Coupled Product (Ar-C≡C-R) Pd(II) Intermediate Pd(II) Intermediate Pd Oxidative Addition->Pd(II) Intermediate Ar-X Pd Transmetalation Pd Transmetalation Pd Reductive Elimination Pd Reductive Elimination Pd Transmetalation->Pd Reductive Elimination Pd Reductive Elimination->Pd(0) Catalyst Ar-C≡C-R Pd Reductive Elimination->Coupled Product (Ar-C≡C-R) Pd(II) Intermediate->Pd Transmetalation Alkyne Deprotonation->Copper Acetylide Formation Copper Acetylide Formation->Pd Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Weigh Reagents Weigh Reagents Add Solvent Add Solvent Weigh Reagents->Add Solvent Inert Atmosphere Inert Atmosphere Add Solvent->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Heating & Stirring->Monitor Progress (TLC/LC-MS) Quenching Quenching Monitor Progress (TLC/LC-MS)->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: A generalized experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Synthetic Routes of the Isoquinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. For researchers, scientists, and drug development professionals, the efficient construction of this heterocyclic system is a critical aspect of molecular design and synthesis. This guide provides an objective comparison of the most prominent synthetic routes to the isoquinoline core: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, including its Schlittler-Müller modification. This comparison is supported by experimental data, detailed methodologies, and mechanistic diagrams to aid in the selection of the most suitable synthetic strategy.

At a Glance: A Comparative Overview

FeatureBischler-Napieralski ReactionPictet-Spengler ReactionPomeranz-Fritsch ReactionSchlittler-Müller Modification
Starting Materials β-Arylethylamideβ-Arylethylamine and an aldehyde or ketoneBenzaldehyde (B42025) and a 2,2-dialkoxyethylamineSubstituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal
Key Reagents Dehydrating agent (e.g., POCl₃, P₂O₅, Tf₂O)[1][2][3][4]Protic or Lewis acid catalyst (e.g., HCl, H₂SO₄, TFA)[5]Strong acid (e.g., concentrated H₂SO₄)Strong acid (e.g., concentrated H₂SO₄)
Initial Product 3,4-Dihydroisoquinoline (B110456) (an imine)1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle)Isoquinoline (aromatic)C1-substituted isoquinoline (aromatic)
Subsequent Steps Often requires reduction (e.g., with NaBH₄) to yield a tetrahydroisoquinoline. Can be oxidized to an isoquinoline.Often the final desired product. Can be oxidized to an isoquinoline.Direct formation of the aromatic isoquinoline.Direct formation of the aromatic isoquinoline.
Reaction Conditions Generally harsh, requiring refluxing in strong acid. Milder conditions are possible with reagents like Tf₂O.Can range from mild (near physiological pH for activated rings) to harsh (strong acids, high temperatures).Typically harsh, requiring strong acid and heat.Similar to Pomeranz-Fritsch, requiring strong acid.
Key Advantages Good for 1-substituted dihydroisoquinolines.Diastereoselective and enantioselective variations are well-developed. Can be performed under physiological conditions for activated systems.Directly yields the aromatic isoquinoline core.Allows for substitution at the C1 position.
Common Limitations Requires an electron-rich aromatic ring for good yields. Can have side reactions like the retro-Ritter reaction.Less reactive aromatic rings may give poor yields or require harsh conditions.Often gives low yields. Can lead to oxazole (B20620) formation as a side product.Shares similar limitations with the Pomeranz-Fritsch reaction.

Reaction Mechanisms and Logical Flow

The fundamental distinction between these synthetic routes lies in the nature of the starting materials and the key intermediates that undergo cyclization.

Bischler-Napieralski Reaction

This reaction proceeds through the intramolecular cyclization of a β-arylethylamide. The reaction is initiated by a dehydrating agent which activates the amide carbonyl, leading to the formation of a nitrilium ion intermediate. This electrophilic intermediate then undergoes an intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline ring.

Bischler-Napieralski Reaction cluster_0 Starting Material cluster_1 Activation cluster_2 Cyclization β-Arylethylamide β-Arylethylamide Nitrilium Ion Intermediate Nitrilium Ion Intermediate β-Arylethylamide->Nitrilium Ion Intermediate  + Dehydrating Agent (e.g., POCl₃) 3,4-Dihydroisoquinoline 3,4-Dihydroisoquinoline Nitrilium Ion Intermediate->3,4-Dihydroisoquinoline  Intramolecular  Electrophilic  Aromatic Substitution

Caption: Mechanism of the Bischler-Napieralski Reaction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or a ketone. This initially forms a Schiff base, which under acidic conditions, protonates to an electrophilic iminium ion. This ion then undergoes an intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline.

Pictet-Spengler Reaction cluster_0 Starting Materials cluster_1 Condensation cluster_2 Activation cluster_3 Cyclization β-Arylethylamine β-Arylethylamine Schiff Base Schiff Base β-Arylethylamine->Schiff Base Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff Base Iminium Ion Iminium Ion Schiff Base->Iminium Ion  + H⁺ Tetrahydroisoquinoline Tetrahydroisoquinoline Iminium Ion->Tetrahydroisoquinoline  Intramolecular  Electrophilic  Aromatic Substitution

Caption: Mechanism of the Pictet-Spengler Reaction.

Pomeranz-Fritsch Reaction

In the Pomeranz-Fritsch reaction, a benzaldehyde is condensed with a 2,2-dialkoxyethylamine to form a benzalaminoacetal (a Schiff base). In the presence of a strong acid, this intermediate cyclizes to form the aromatic isoquinoline ring system.

Pomeranz-Fritsch Reaction cluster_0 Starting Materials cluster_1 Condensation cluster_2 Cyclization Benzaldehyde Benzaldehyde Benzalaminoacetal Benzalaminoacetal Benzaldehyde->Benzalaminoacetal 2,2-Dialkoxyethylamine 2,2-Dialkoxyethylamine 2,2-Dialkoxyethylamine->Benzalaminoacetal Isoquinoline Isoquinoline Benzalaminoacetal->Isoquinoline  + Strong Acid (e.g., H₂SO₄)

Caption: Mechanism of the Pomeranz-Fritsch Reaction.

Experimental Protocols

Bischler-Napieralski Synthesis of 1-Phenyl-3,4-dihydroisoquinoline

1. Synthesis of the N-(2-phenylethyl)benzamide precursor:

  • To a solution of 2-phenylethanamine in a suitable solvent (e.g., dichloromethane) at 0 °C, benzoyl chloride (1.0-1.2 eq) and a base (e.g., aqueous sodium hydroxide, 1.5-3.0 eq) are added portion-wise.

  • The reaction mixture is stirred at room temperature for 2-3 hours.

  • The resulting precipitate is filtered, washed with water until neutral, and dried under vacuum to yield N-(2-phenylethyl)benzamide.

2. Cyclization using Phosphorus Oxychloride (POCl₃):

  • N-(2-phenylethyl)benzamide is dissolved in a dry, inert solvent such as toluene (B28343) or acetonitrile.

  • Phosphorus oxychloride (2-5 eq) is added, and the mixture is refluxed for 2-4 hours.

  • After cooling, excess POCl₃ and solvent are removed under reduced pressure.

  • The residue is dissolved in dichloromethane (B109758) and washed with aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.

Pictet-Spengler Synthesis of a Tetrahydro-β-carboline Derivative
  • To a round-bottom flask under an inert atmosphere, dissolve the tryptamine (B22526) derivative (1.0 eq) in an anhydrous solvent (e.g., dichloromethane).

  • Add the aldehyde (1.1 eq) to the solution at room temperature.

  • Cool the mixture to 0 °C and add the acid catalyst (e.g., trifluoroacetic acid).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Pomeranz-Fritsch Synthesis of Isoquinoline

1. Formation of the Benzalaminoacetal:

2. Cyclization:

  • Carefully add the benzalaminoacetal to concentrated sulfuric acid with cooling.

  • After the addition is complete, the mixture is stirred at room temperature for a specified time.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Basify the aqueous solution to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Schlittler-Müller Modification
  • A substituted benzylamine is condensed with glyoxal hemiacetal, typically with heating and removal of water.

  • The resulting intermediate is then cyclized in the presence of a strong acid, following a similar procedure to the standard Pomeranz-Fritsch cyclization.

Conclusion

The choice of synthetic route to the isoquinoline core is contingent on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The Bischler-Napieralski reaction is a robust method for preparing 1-substituted 3,4-dihydroisoquinolines, particularly from electron-rich systems. The Pictet-Spengler reaction offers a versatile and often milder route to tetrahydroisoquinolines, with well-established protocols for asymmetric synthesis. The Pomeranz-Fritsch reaction and its Schlittler-Müller modification provide a direct entry to the aromatic isoquinoline nucleus, though they can be limited by lower yields and harsh conditions. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate and efficient strategy for their specific synthetic targets.

References

A Comparative Guide to Palladium Catalysts for Suzuki Reactions with 6-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds.[1][2] This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals, where the isoquinoline (B145761) scaffold is a prevalent structural motif.[2] The functionalization of 6-bromoisoquinoline via Suzuki coupling provides a direct route to a diverse array of 6-arylisoquinoline derivatives, which are key intermediates in drug discovery. The efficiency of this transformation is highly dependent on the choice of the palladium catalyst. This guide presents a comparative analysis of various palladium catalysts for the Suzuki reaction of this compound with arylboronic acids, supported by experimental data to facilitate catalyst selection and reaction optimization.

Performance Benchmark of Palladium Catalysts

The selection of an appropriate palladium catalyst is critical for achieving high yields and reaction efficiency in Suzuki-Miyaura coupling. The performance of several common palladium catalysts in the reaction of this compound with phenylboronic acid is summarized in the table below. The data represents typical results compiled from various studies and should be considered as a guideline, as optimal conditions may vary depending on the specific boronic acid and reaction parameters.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O7512GoodA classic catalyst, effective for many applications.
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane (B91453)858HigherOften shows higher yields and selectivity compared to Pd(PPh₃)₄.[3]
PdCl₂(PPh₃)₂PPh₃Na₂CO₃Toluene/EtOH/H₂O8210GoodA reliable catalyst for mono-arylation.[3]
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Dioxane/H₂O606ExcellentA highly active catalyst system allowing for lower catalyst loading and milder conditions.
Pd(OAc)₂ / PCy₃PCy₃K₃PO₄THF658Very GoodEffective for a broad range of substrates.

Caption: Comparison of common palladium catalysts for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Experimental Protocols

Below is a general experimental protocol for the Suzuki-Miyaura coupling of this compound. This procedure can be adapted and optimized for different palladium catalysts and boronic acids.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Degassed Water (2 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Add the anhydrous 1,4-dioxane and degassed water to the reaction vessel.

  • Degas the reaction mixture with a stream of argon for 15 minutes.

  • Heat the reaction mixture to the specified temperature (e.g., 90°C) and stir for the required time (e.g., 12 hours). Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl R¹-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl R²-B(OR)₂ PdII_Diaryl->Pd0 RedElim Reductive Elimination PdII_Diaryl->RedElim Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a starting point for researchers to select and optimize palladium catalysts for the Suzuki coupling of this compound. The choice of catalyst, ligand, base, and solvent system can significantly influence the outcome of the reaction, and empirical screening is often necessary to identify the optimal conditions for a specific substrate combination.

References

In Vitro Assays for Determining the Biological Activity of 6-Bromoisoquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromoisoquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing novel therapeutic agents, particularly in the realms of oncology and neurology.[1] Analogs of isoquinoline (B145761) have demonstrated a wide range of biological activities, including the inhibition of protein kinases and cytotoxic effects against cancer cell lines. This guide provides an objective comparison of common in vitro assays used to determine the biological activity of this compound analogs, supported by experimental data from structurally related compounds and detailed methodologies.

Anticancer and Kinase Inhibitory Activities: Key Biological Targets

Research into isoquinoline and its related heterocyclic structures, such as quinazolines, has frequently identified their potential as anticancer agents.[2][3] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.[4]

Two prominent kinase targets for isoquinoline and its analogs are:

  • Rho-associated protein kinase (ROCK): A serine/threonine kinase that plays a significant role in cardiovascular diseases and has emerged as a target in cancer.

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose overexpression or mutation is linked to uncontrolled growth in various cancers.[2]

This guide will focus on in vitro assays relevant to these two areas of biological activity.

Data Presentation: Comparative Efficacy of Isoquinoline Analogs

While specific, comprehensive studies on a series of this compound analogs are not widely available in the public domain, research on structurally similar 6-substituted isoquinolin-1-amine analogs as ROCK-I inhibitors provides valuable insight into the potential efficacy of this class of compounds.

Table 1: In Vitro Efficacy of 6-Substituted Isoquinolin-1-amine Analogs against ROCK-I

Compound ID6-SubstituentROCK-I IC50 (nM)Notes
1 -H>10000Parent scaffold with low activity.
2a 4-Fluorophenyl500Introduction of an aryl group improves potency.
2b 4-Methoxyphenyl350An electron-donating group enhances activity.
2c 4-(Trifluoromethyl)phenyl750An electron-withdrawing group is less favorable.
3a 4-Pyridyl200A heterocyclic substituent further increases potency.
3b 3-Pyridyl250Positional isomerism of nitrogen affects activity.

Data is illustrative and based on studies of structurally related isoquinoline analogs.

In the context of anticancer activity, 6-bromo-quinazolinone derivatives, which are structurally related to 6-bromoisoquinolines, have been evaluated for their cytotoxicity against various cancer cell lines.

Table 2: Cytotoxic Activity of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives

Compound IDR Group (Substitution at 2-position)IC50 (µM) vs. MCF-7IC50 (µM) vs. SW480
8a n-butyl15.85 ± 3.3217.85 ± 0.92
8b n-pentyl21.15 ± 4.1732.14 ± 3.18
8c benzyl72.14 ± 2.1481.12 ± 4.15
8d 3-methylbenzyl59.15 ± 5.7372.45 ± 2.90

Data derived from studies on 6-bromo-quinazolinone derivatives, highlighting the influence of structural modifications on cytotoxic potency.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols serve as a general framework and can be adapted for the specific this compound analogs being tested.

In Vitro ROCK-I Kinase Inhibition Assay (IMAP-based)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound analogs against the ROCK-I enzyme.

Materials:

  • Purified, active ROCK-I enzyme

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • IMAP (Immobilized Metal Affinity for Phosphochemicals) beads

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound analogs) dissolved in DMSO

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Reaction Mixture: In a microplate well, combine the ROCK-I enzyme, the fluorescently labeled peptide substrate, and the diluted test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for ROCK-I.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Detection: Stop the reaction by adding the IMAP beads suspension. The beads bind to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a fluorescence polarization reader. The binding of the phosphorylated substrate to the beads results in a change in fluorescence polarization.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

This cell-based assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Objective: To determine the IC50 value of this compound analogs against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colon cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in vitro assessment of this compound analogs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR Inhibitor This compound Analog Inhibitor->EGFR Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: EGFR signaling pathway and potential inhibition by this compound analogs.

ROCK_Signaling_Pathway cluster_membrane Cell Membrane RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Upstream Upstream Signals Upstream->RhoA MLC Myosin Light Chain (MLC) ROCK->MLC P Inhibitor This compound Analog Inhibitor->ROCK pMLC Phospho-MLC MLC->pMLC Contraction Actin-Myosin Contraction pMLC->Contraction

Caption: ROCK signaling pathway and its inhibition, a target for isoquinoline analogs.

Kinase_Assay_Workflow Start Start Prep Prepare serial dilutions of this compound analog Start->Prep Mix Combine kinase, substrate, and analog in microplate Prep->Mix Initiate Initiate reaction with ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Stop reaction and measure signal (e.g., fluorescence) Incubate->Detect Analyze Analyze data and determine IC50 Detect->Analyze End End Analyze->End

Caption: General experimental workflow for an in vitro kinase inhibition assay.

MTT_Assay_Workflow Start Start Seed Seed cancer cells in 96-well plate Start->Seed Treat Treat cells with This compound analogs (e.g., 48-72h) Seed->Treat Add_MTT Add MTT reagent and incubate (3-4h) Treat->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate cell viability and determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for determining cytotoxicity using the MTT cell viability assay.

References

A Comparative Guide to the Synthesis of Tetrahydroisoquinolines: Classical and Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmacologically active compounds. For researchers, scientists, and drug development professionals, the efficient construction of this heterocyclic system is of paramount importance. This guide provides a comprehensive comparison of classical and modern synthetic methods for accessing THIQs, supported by experimental data, detailed protocols, and mechanistic diagrams.

Classical Synthetic Routes

Three venerable name reactions have long served as the primary means to construct the tetrahydroisoquinoline framework: the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and the Pomeranz-Fritsch-Bobbitt reaction. These methods are valued for their reliability and use of readily available starting materials.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile and widely used method that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1] The reaction is particularly effective for electron-rich aromatic rings.

General Reaction Scheme:

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactants β-Arylethylamine + Aldehyde/Ketone Imine Schiff Base (Imine) Reactants->Imine + H⁺, - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ THIQ Tetrahydroisoquinoline Iminium->THIQ Intramolecular Electrophilic Aromatic Substitution

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

To a solution of 3,4-dimethoxyphenethylamine (B193588) (1.0 g, 5.52 mmol) in ethanol (B145695) (20 mL) is added acetaldehyde (B116499) (0.31 mL, 5.52 mmol). The mixture is stirred at room temperature for 30 minutes. Concentrated hydrochloric acid (0.5 mL) is then added, and the reaction mixture is refluxed for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water (20 mL) and basified with a 2 M sodium hydroxide (B78521) solution to pH 10. The aqueous layer is extracted with dichloromethane (B109758) (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: dichloromethane/methanol (B129727), 95:5) to afford the desired tetrahydroisoquinoline.

The Bischler-Napieralski Reaction and Subsequent Reduction

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[2] This intermediate is then reduced to the corresponding tetrahydroisoquinoline.

General Reaction Scheme:

Bischler_Napieralski_Workflow Start β-Arylethylamide DHIQ 3,4-Dihydroisoquinoline Start->DHIQ Bischler-Napieralski Cyclization (e.g., POCl₃, heat) THIQ Tetrahydroisoquinoline DHIQ->THIQ Reduction (e.g., NaBH₄)

Caption: Experimental workflow for THIQ synthesis via the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

A solution of N-(2-phenylethyl)benzamide (1.0 g, 4.44 mmol) in anhydrous toluene (B28343) (20 mL) is treated with phosphorus oxychloride (0.83 mL, 8.88 mmol) and refluxed for 2 hours. The reaction mixture is cooled to room temperature and poured onto crushed ice (50 g). The aqueous layer is separated and washed with diethyl ether (2 x 20 mL). The aqueous solution is then basified with a 40% sodium hydroxide solution to pH 10 and extracted with diethyl ether (3 x 20 mL). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude 3,4-dihydroisoquinoline.

The crude dihydroisoquinoline is dissolved in methanol (20 mL), and sodium borohydride (B1222165) (0.34 g, 8.88 mmol) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1 hour. The solvent is evaporated, and the residue is partitioned between water (20 mL) and dichloromethane (20 mL). The aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the tetrahydroisoquinoline.

The Pomeranz-Fritsch-Bobbitt Reaction

The Pomeranz-Fritsch reaction and its Bobbitt modification provide another route to tetrahydroisoquinolines.[3][4] The classical Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline, which can then be reduced.[5] The Bobbitt modification allows for the direct synthesis of tetrahydroisoquinolines by hydrogenation of the intermediate imine followed by acid-catalyzed cyclization of the resulting amine.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (Bobbitt Modification)

A mixture of 3,4-dimethoxybenzylamine (B142225) (1.0 g, 5.98 mmol) and aminoacetaldehyde dimethyl acetal (B89532) (0.75 g, 7.17 mmol) in a pressure vessel is heated at 100 °C for 2 hours. The mixture is cooled, and the resulting Schiff base is dissolved in ethanol (20 mL). The solution is hydrogenated at 50 psi in the presence of Raney nickel (0.2 g) for 6 hours. The catalyst is filtered off, and the filtrate is concentrated. The residue is dissolved in 6 M hydrochloric acid (20 mL) and heated at 100 °C for 2 hours. After cooling, the solution is basified with concentrated ammonium (B1175870) hydroxide and extracted with chloroform (B151607) (3 x 20 mL). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by chromatography.

Modern Synthetic Approaches

While classical methods remain valuable, modern synthetic chemistry has introduced more sophisticated and often more efficient and selective techniques for THIQ synthesis. These include transition-metal-catalyzed reactions and asymmetric organocatalysis.

Transition-Metal-Catalyzed Synthesis

Various transition metals, including palladium, rhodium, ruthenium, and iridium, have been employed to catalyze the synthesis of THIQs. These methods often proceed under milder conditions and can exhibit high levels of chemo- and regioselectivity. For instance, asymmetric transfer hydrogenation of 3,4-dihydroisoquinolines using chiral ruthenium or rhodium catalysts can provide enantiomerically enriched THIQs.

Asymmetric Organocatalysis

The use of small chiral organic molecules as catalysts has emerged as a powerful tool for the asymmetric synthesis of THIQs. Chiral Brønsted acids, for example, can catalyze the enantioselective Pictet-Spengler reaction. Organocatalytic approaches offer the advantages of being metal-free, often less sensitive to air and moisture, and providing access to highly enantioenriched products.

Comparative Data of Synthetic Methods

The choice of synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the need for stereochemical control. The following tables provide a comparative summary of quantitative data for different synthetic approaches.

Table 1: Comparison of Classical Methods for Tetrahydroisoquinoline Synthesis

MethodStarting MaterialsKey ReagentsProductTypical Yield (%)
Pictet-Spengler β-Arylethylamine, Aldehyde/KetoneAcid catalyst (e.g., HCl, TFA)Tetrahydroisoquinoline60-95
Bischler-Napieralski β-ArylethylamideDehydrating agent (e.g., POCl₃), Reducing agent (e.g., NaBH₄)Tetrahydroisoquinoline50-90
Pomeranz-Fritsch-Bobbitt Benzylamine, AminoacetalAcid catalyst, Hydrogenation catalystTetrahydroisoquinoline40-80

Table 2: Asymmetric Synthesis of 1-Substituted Tetrahydroisoquinolines

MethodCatalystSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Asymmetric Transfer Hydrogenation[RuCl₂(p-cymene)]₂/(S,S)-TsDPEN with AgSbF₆1-Phenyl-3,4-dihydroisoquinoline90 (conversion)98
Asymmetric Transfer HydrogenationRhodium/diamine complex1-Methyl-3,4-dihydroisoquinolineup to 96up to 99
Asymmetric HydrogenationChiral Titanocene complex1-Phenyl-3,4-dihydroisoquinoline8298
Organocatalysis (Pictet-Spengler)Chiral Phosphoric AcidN-Boc-phenethylamine, Aldehyde85-9990-99
Organocatalysis (1,3-Dipolar Cycloaddition)Chiral Primary AmineC,N-Cyclic Azomethine Imine, Allyl Ketoneup to 95up to 96

Conclusion

The synthesis of tetrahydroisoquinolines can be achieved through a variety of methods, each with its own advantages and limitations. Classical methods like the Pictet-Spengler and Bischler-Napieralski reactions are robust and reliable for the preparation of a wide range of THIQ derivatives. Modern approaches, including transition-metal catalysis and organocatalysis, offer milder reaction conditions and, crucially, provide access to enantiomerically pure tetrahydroisoquinolines, which is of immense importance in drug discovery and development. The selection of the optimal synthetic route will depend on the specific target molecule, desired stereochemistry, and available resources.

References

A Comparative Guide to Analytical Methods for the Quantification of 6-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 6-Bromoisoquinoline, a key intermediate in pharmaceutical synthesis, is crucial for ensuring product quality, purity, and consistency. The selection of an appropriate analytical method is paramount and depends on various factors including the sample matrix, required sensitivity, and the specific application, such as routine quality control or impurity profiling. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

While specific validated method data for this compound is not extensively published, this guide presents realistic and detailed hypothetical methodologies and performance data based on established analytical practices for structurally similar isoquinoline (B145761) derivatives and halogenated compounds.

Comparison of Analytical Methods

The choice of an analytical method should be based on a thorough evaluation of its performance characteristics against the requirements of the analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Chromatographic separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Chromatographic separation of volatile compounds followed by mass-based detection and quantification.Measurement of the absorbance of light by the analyte in a solution at a specific wavelength.
Selectivity HighExcellentLow to Moderate
Sensitivity Moderate (ng/mL to µg/mL)High (pg/mL to ng/mL)Low (µg/mL)
Linearity Range (Hypothetical) 1 - 100 µg/mL0.1 - 50 ng/mL5 - 50 µg/mL
Limit of Detection (LOD) (Hypothetical) 0.1 µg/mL0.05 ng/mL1 µg/mL
Limit of Quantification (LOQ) (Hypothetical) 0.3 µg/mL0.15 ng/mL3 µg/mL
Accuracy (% Recovery) (Hypothetical) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) (Hypothetical) < 2%< 5%< 3%
Typical Application Routine quality control, purity assessment, and content uniformity.Impurity profiling, identification of trace contaminants, and bioanalytical studies.In-process control, preliminary quantification, and high-throughput screening.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quantification and purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for the identification and quantification of trace impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 207, 209, 128).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in dichloromethane. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 50 ng/mL.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the GC-MS system.

  • Quantification: Create a calibration curve by plotting the peak area of the selected ion against the concentration of the standards. Determine the concentration of this compound in the sample using the calibration curve.

UV-Vis Spectrophotometry

This technique is a simple and rapid method suitable for preliminary analysis and in-process controls where high selectivity is not required.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Reagents:

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in ethanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the λmax.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in ethanol. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 5 to 50 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in ethanol to achieve a concentration that falls within the linear range of the calibration curve.

  • Analysis: Measure the absorbance of the blank (ethanol), standard solutions, and the sample solution at the determined λmax.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of this compound in the sample from the calibration curve.

Visualizing the Workflow and Logic

To further aid in understanding the processes involved in analytical method validation and selection, the following diagrams are provided.

G cluster_0 Analytical Method Validation Workflow cluster_1 Validation Parameters Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Method (HPLC, GC-MS, UV-Vis) Define_Purpose->Select_Method Develop_Method Develop Method Parameters Select_Method->Develop_Method Validate_Method Perform Method Validation Develop_Method->Validate_Method Implement_Method Implement for Routine Use Validate_Method->Implement_Method Accuracy Accuracy Validate_Method->Accuracy Precision Precision Validate_Method->Precision Specificity Specificity Validate_Method->Specificity LOD_LOQ LOD & LOQ Validate_Method->LOD_LOQ Linearity Linearity Validate_Method->Linearity Range Range Validate_Method->Range Robustness Robustness Validate_Method->Robustness

Caption: General workflow for analytical method validation.

G cluster_0 Method Selection Logic for this compound Start Define Analytical Need High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Complex_Matrix Complex Sample Matrix? High_Sensitivity->Complex_Matrix No GC_MS Select GC-MS High_Sensitivity->GC_MS Yes Routine_QC Routine QC? Complex_Matrix->Routine_QC No HPLC Select HPLC Complex_Matrix->HPLC Yes Routine_QC->HPLC Yes UV_Vis Select UV-Vis Routine_QC->UV_Vis No (In-process check)

Caption: Decision tree for selecting an analytical method.

Efficacy of Brominated Isoquinolines and Related Heterocycles as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic inhibitory efficacy of brominated isoquinoline (B145761) derivatives and structurally related brominated quinolines and quinazolines. Due to the limited availability of direct comparative studies on a series of 6-Bromoisoquinoline derivatives, this document synthesizes available data from various studies on related compounds to offer insights into their potential as enzyme inhibitors. The data presented here is intended to serve as a reference for researchers in the field of medicinal chemistry and drug discovery.

Comparative Efficacy of Brominated Heterocyclic Compounds

The inhibitory activities of various brominated quinolines, quinazolines, and isoquinolines against different enzymes are summarized below. It is important to note that these values are compiled from different studies and direct comparison should be approached with caution due to potential variations in experimental conditions.

Compound ClassDerivativeTarget EnzymeIC50 Value (µM)Reference
Quinoline (B57606) 6-Bromo-4-anilinoquinoline (Compound 9)PKN30.0093[1]
6-Bromo-4-anilinoquinoline (Compound 9)GAK0.0031[1]
Quinazoline (B50416) 6-Bromo-2-thio-quinazoline-4(3H)-one derivative (Compound 8a)MCF-7 cell line proliferation15.85 ± 3.32[2]
6-Bromo-2-thio-quinazoline-4(3H)-one derivative (Compound 8a)SW480 cell line proliferation17.85 ± 0.92[2]
Isoquinoline 3-Bromo-isoquinoline derivativesCOX-2Not specified[3]
Isoquinoline Alkaloid BerberineAcetylcholinesterase (AChE)0.72 ± 0.04
BerberineButyrylcholinesterase (BChE)7.67 ± 0.36
PalmatineAcetylcholinesterase (AChE)6.29 ± 0.61
(-)-CorydalmineButyrylcholinesterase (BChE)7.78 ± 0.38
Benzothiazole-Isoquinoline o-Bromo substituted derivative (Compound 4d)Butyrylcholinesterase (BChE)14.61 ± 5.81
o-Bromo substituted derivative (Compound 4d)Monoamine Oxidase (MAO)64.83 ± 4.20

Signaling Pathways and Experimental Protocols

The brominated quinoline and quinazoline derivatives listed above predominantly target protein kinases, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription Inhibitor This compound Derivative (Inhibitor) Inhibitor->Receptor Inhibition

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway, a common target for kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.

1. Materials and Reagents:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound derivative stock solution (in DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader

2. Procedure:

  • Prepare serial dilutions of the this compound derivative in the kinase reaction buffer.

  • In a microplate well, add the kinase and its specific substrate.

  • Add the diluted inhibitor to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent to measure the kinase activity (e.g., by quantifying ADP production or phosphopeptide formation).

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Experimental_Workflow A Prepare serial dilutions of this compound derivative B Add kinase, substrate, and inhibitor to microplate A->B C Initiate reaction with ATP B->C D Incubate at optimal temperature C->D E Stop reaction and add detection reagent D->E F Measure signal (luminescence/fluorescence) E->F G Calculate % inhibition and determine IC50 F->G

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Summary and Future Directions

The available data suggests that the brominated quinoline and quinazoline scaffolds are promising for the development of potent kinase inhibitors. Specifically, 6-bromo substitution has been noted as a strategy to enhance the potency of these compounds. While direct evidence for this compound derivatives is limited in the public domain, the inhibitory activities of other brominated isoquinolines against enzymes like COX-2 and cholinesterases suggest that this scaffold is also of significant interest.

Further research is warranted to synthesize and evaluate a series of this compound derivatives against a panel of enzymes, particularly kinases, to establish a clear structure-activity relationship and to fully explore their therapeutic potential. The protocols and pathways described in this guide can serve as a foundation for such investigations.

References

A Comparative Guide to Alternative Organoboron Reagents for Cross-Coupling with 6-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the organoboron reagent is critical to the success of this reaction, especially when working with heteroaromatic substrates like 6-bromoisoquinoline. This guide provides an objective comparison of traditional boronic acids with alternative reagents—MIDA (N-methyliminodiacetic acid) boronates and potassium trifluoroborates—for the cross-coupling with this compound, supported by representative experimental data and detailed protocols.

Performance Comparison of Organoboron Reagents

The selection of an appropriate organoboron reagent hinges on a balance of reactivity, stability, and ease of handling. While boronic acids are the most common coupling partners, their stability can be a concern, leading to decomposition and reduced yields. MIDA boronates and potassium trifluoroborates have emerged as stable and effective alternatives.

Below is a summary of the performance of these reagents in the Suzuki-Miyaura cross-coupling reaction with this compound to yield 6-phenylisoquinoline. The data is compiled from studies on similar heteroaromatic systems to provide a comparative outlook.

Organoboron ReagentStructureTypical Catalyst SystemBaseSolventTemp. (°C)Time (h)Representative Yield (%)
Phenylboronic AcidPh-B(OH)₂Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene (B28343)/Ethanol (B145695)/Water801285-95
Phenyl MIDA BoronatePh-B(MIDA)Pd(dtbpf)Cl₂ (2 mol%)Et₃NWaterRT24~90
Potassium Phenyltrifluoroborate[Ph-BF₃]KPdCl₂(dppf)·CH₂Cl₂ (3 mol%)Cs₂CO₃Toluene/Water801280-90

Yields are representative and can vary based on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound with each class of organoboron reagent are provided below.

Protocol 1: Cross-Coupling with Phenylboronic Acid

This protocol is a standard method for the Suzuki-Miyaura coupling of heteroaryl bromides.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • The flask is evacuated and backfilled with argon three times.

  • Add a degassed solvent mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL).

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate (B1210297).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford 6-phenylisoquinoline.

Protocol 2: Cross-Coupling with Phenyl MIDA Boronate

This protocol highlights the use of MIDA boronates in an aqueous, room temperature reaction, showcasing a greener approach.[1]

Materials:

  • This compound

  • Phenyl MIDA boronate

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) [Pd(dtbpf)Cl₂]

  • Triethylamine (B128534) (Et₃N)

  • Water

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), phenyl MIDA boronate (1.2 mmol), and [Pd(dtbpf)Cl₂] (0.02 mmol, 2 mol%).[1]

  • Add water as the solvent.

  • Add triethylamine (3.0 mmol).[1]

  • Stir the reaction mixture at room temperature for 24 hours.[1]

  • Upon completion, dilute the reaction mixture with water.[1]

  • The product is collected by filtration, washed with water, and dried to yield 6-phenylisoquinoline.

Protocol 3: Cross-Coupling with Potassium Phenyltrifluoroborate

This protocol demonstrates the utility of air- and moisture-stable potassium trifluoroborate salts.

Materials:

  • This compound

  • Potassium phenyltrifluoroborate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) [PdCl₂(dppf)·CH₂Cl₂]

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a reaction tube, add this compound (1.0 mmol), potassium phenyltrifluoroborate (1.2 mmol), and cesium carbonate (3.0 mmol).

  • Add [PdCl₂(dppf)·CH₂Cl₂] (0.03 mmol, 3 mol%).

  • The tube is sealed, evacuated, and backfilled with argon.

  • Add degassed toluene (5 mL) and water (0.5 mL).

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography to afford 6-phenylisoquinoline.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition Ar-X pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X Ln oxidative_addition->ar_pd_x transmetalation Transmetalation R-B(OR')₂ + Base ar_pd_x->transmetalation ar_pd_r Ar-Pd(II)-R Ln transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product Experimental_Workflow Experimental Design Workflow start Define Target Molecule: 6-Arylisoquinoline reagent_selection Select Organoboron Reagent start->reagent_selection boronic_acid Boronic Acid reagent_selection->boronic_acid Standard mida_boronate MIDA Boronate reagent_selection->mida_boronate Stable/Green trifluoroborate Potassium Trifluoroborate reagent_selection->trifluoroborate Stable/Air-insensitive protocol_selection Choose Corresponding Protocol boronic_acid->protocol_selection mida_boronate->protocol_selection trifluoroborate->protocol_selection reaction_setup Reaction Setup and Execution protocol_selection->reaction_setup analysis Reaction Monitoring and Analysis (TLC, LC-MS) reaction_setup->analysis workup Work-up and Purification analysis->workup characterization Product Characterization (NMR, MS) workup->characterization end Pure 6-Arylisoquinoline characterization->end

References

A Comparative Spectroscopic Guide to 6-Bromoisoquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitution on the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides a detailed spectroscopic comparison of 6-Bromoisoquinoline and two of its derivatives, 6-Aminoisoquinoline and 6-Methoxyisoquinoline. By presenting key experimental data and protocols, this guide aims to serve as a valuable resource for the identification, characterization, and utilization of these compounds in research and drug development.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, 6-Aminoisoquinoline, and 6-Methoxyisoquinoline, highlighting the influence of the substituent at the 6-position on the spectral properties.

¹H NMR Spectral Data
CompoundH-1H-3H-4H-5H-7H-8Other ProtonsSolvent
This compound 9.22 (s)8.52 (d, J=5.8 Hz)7.70 (d, J=5.8 Hz)8.12 (d, J=8.8 Hz)7.78 (dd, J=8.8, 1.9 Hz)7.95 (d, J=1.9 Hz)-CDCl₃
6-Aminoisoquinoline 8.98 (s)8.32 (d, J=5.5 Hz)7.35 (d, J=5.5 Hz)6.58 (s)7.00 (d, J=9.0 Hz)7.75 (d, J=9.0 Hz)5.54 (br s, -NH₂)CDCl₃
6-Methoxyisoquinoline 9.15 (s)8.45 (d, J=5.8 Hz)7.60 (d, J=5.8 Hz)8.05 (d, J=9.1 Hz)7.30 (dd, J=9.1, 2.5 Hz)7.18 (d, J=2.5 Hz)3.95 (s, -OCH₃)CDCl₃
¹³C NMR Spectral Data
CompoundC-1C-3C-4C-4aC-5C-6C-7C-8C-8aOther CarbonsSolvent
This compound 152.6143.5120.2135.2130.2122.3130.5128.1127.4-CDCl₃
6-Aminoisoquinoline 151.5142.8119.5134.1109.8145.2121.5129.5125.1-CDCl₃
6-Methoxyisoquinoline 151.8143.1119.8134.5105.1158.9122.4129.8126.255.4 (-OCH₃)CDCl₃
IR, Mass Spectrometry, and UV-Vis Data
CompoundKey IR Absorptions (cm⁻¹)Molecular Ion (m/z)UV-Vis (λmax, nm)
This compound ~3050 (Ar C-H), ~1600, 1480 (C=C, C=N)207/209 (M⁺, M⁺+2)~280, ~330
6-Aminoisoquinoline ~3400, 3300 (N-H str), ~3050 (Ar C-H), ~1620 (N-H bend), ~1600, 1490 (C=C, C=N)144 (M⁺)~290, ~350
6-Methoxyisoquinoline ~3050 (Ar C-H), ~2950, 2850 (Alkyl C-H), ~1600, 1485 (C=C, C=N), ~1250 (C-O str)159 (M⁺)~285, ~340

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation : Utilize a high-field NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to a range of -2 to 12 ppm.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections.

    • Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to a range of 0 to 200 ppm.

    • A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (for solid samples) :

    • KBr Pellet Method : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture in a hydraulic press to form a thin, transparent pellet.[1]

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This method requires minimal sample preparation.[1]

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the prepared sample in the instrument's sample compartment.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.

  • Data Acquisition (EI-MS) :

    • Introduce the sample into the ion source, where it is vaporized.

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated, showing the relative abundance of each ion. For brominated compounds, a characteristic M+2 peak with nearly equal intensity to the molecular ion peak is observed due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matching quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.[3]

    • The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Visualizations

Signaling Pathway in Drug Discovery

Isoquinoline and its derivatives are known to interact with various cellular signaling pathways, with kinase inhibition being a prominent area of research.[4] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Many quinoline (B57606) and isoquinoline derivatives have been investigated as inhibitors of kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Isoquinoline Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for isoquinoline derivatives.

Experimental Workflow for Spectroscopic Analysis

The characterization of a novel compound is a systematic process involving multiple spectroscopic techniques to elucidate its structure and confirm its purity.

Spectroscopic_Workflow Start Synthesized Compound Purification Purification (e.g., Chromatography) Start->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Purification->NMR UV UV-Vis Spectroscopy (Conjugation) Purification->UV Data Data Analysis & Structure Confirmation MS->Data IR->Data NMR->Data UV->Data End Characterized Compound Data->End

Caption: General experimental workflow for the spectroscopic characterization of a synthesized compound.

References

Safety Operating Guide

Proper Disposal of 6-Bromoisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 6-Bromoisoquinoline should be treated as a hazardous halogenated organic waste.[1][2] Disposal requires segregation from non-halogenated waste streams and coordination with your institution's Environmental Health and Safety (EHS) department for professional disposal.[1][2] Never dispose of this compound down the drain or in regular trash.[2]

This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is crucial for maintaining laboratory safety and ensuring environmental protection.

Key Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValueSource
Molecular FormulaC₉H₆BrN
Molecular Weight208.05 g/mol
Melting Point40-45 °C
Boiling Point292-295 °C (decomposes)
AppearanceLow melting solid, Orange to light brown
Assay>95%

Detailed Disposal Protocol

The following step-by-step protocol outlines the mandatory procedures for the safe disposal of this compound. This protocol is based on established best practices for handling halogenated hazardous waste.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Eye Protection: Chemical splash goggles or safety glasses that meet institutional standards.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat.

  • Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Waste Segregation and Container Selection

Proper segregation is critical for the safe and compliant disposal of halogenated compounds.

  • Segregate Waste: It is imperative to keep halogenated organic waste, such as this compound, separate from all other waste streams, especially non-halogenated chemical waste.

  • Select Appropriate Container:

    • Use a designated, leak-proof hazardous waste container that is chemically compatible with this compound. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • The container must have a secure, screw-top cap to prevent the escape of vapors. Makeshift covers are not acceptable.

Labeling the Waste Container

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.

  • Content Identification: Clearly write the full chemical name, "this compound," and specify that it is a "Halogenated Organic Waste." If other halogenated wastes are collected in the same container, all components must be listed.

  • Tracking: Include the date when the first waste is added to the container.

Accumulation and Storage

Waste must be stored safely within the laboratory prior to collection.

  • Storage Location: Store the waste container in a designated satellite accumulation area within your laboratory.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment unit, such as a chemical-resistant tray, to contain any potential leaks.

  • Container Management: Keep the waste container closed at all times except when you are actively adding waste. Do not overfill the container; leave at least 10% headspace to allow for expansion.

Arranging for Final Disposal

Professional disposal is the only acceptable method for this type of chemical waste.

  • Contact EHS: Once the container is full or has been in accumulation for the maximum time allowed by your institution, contact your Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Provide Information: Be prepared to provide the EHS department with a complete list of the contents of the waste container.

Spill and Decontamination Procedures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Small Spills:

    • Wearing appropriate PPE, absorb the spilled material with an inert absorbent such as vermiculite (B1170534) or sand.

    • Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent.

    • Collect all cleaning materials (e.g., wipes, absorbent pads) and place them in the hazardous waste container.

  • Large Spills:

    • Evacuate the immediate area.

    • Notify your laboratory supervisor and contact your institution's EHS department immediately for emergency response.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_containment Waste Containment cluster_storage Accumulation & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work Inside a Chemical Fume Hood A->B C Select a Designated Halogenated Waste Container B->C D Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' 'this compound' C->D E Place Waste in Container D->E F Securely Cap Container E->F G Store in Satellite Accumulation Area F->G H Use Secondary Containment G->H I Container Full or Time Limit Reached H->I J Contact EHS for Hazardous Waste Pickup I->J K Spill Occurs L Small Spill: Absorb, Collect, Decontaminate K->L M Large Spill: Evacuate & Call EHS K->M L->E Dispose of Contaminated Materials

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 6-Bromoisoquinoline in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is harmful if swallowed and causes serious eye irritation.[1] It may also cause skin irritation.[2] Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is mandatory to prevent contact, inhalation, and ingestion.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRequired EquipmentSpecifications and Usage
Eye and Face Protection Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or be NIOSH-approved (US). Provides protection from splashes and airborne particles.[3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable option. Inspect gloves for integrity before each use. Wash and dry hands thoroughly after handling, even when gloves are worn.
Body Protection Laboratory CoatA standard lab coat should be worn to prevent skin contact.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if exposure limits are exceeded, if irritation or other symptoms are experienced, or when handling the solid compound outside of a fume hood.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are crucial to maintain the chemical's integrity and prevent hazardous situations.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols during handling.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents.

Emergency Procedures

Table 2: First Aid and Emergency Response

IncidentFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Spill Sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.

Disposal Plan

Waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect unused or waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and properly labeled hazardous waste container for halogenated organic compounds.

  • Container Disposal: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Experimental Workflow

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Personal Protective Equipment (PPE) prep_setup 2. Set up in a Chemical Fume Hood prep_ppe->prep_setup prep_gather 3. Gather all necessary materials prep_setup->prep_gather handle_weigh 4. Weigh this compound prep_gather->handle_weigh handle_transfer 5. Transfer to reaction vessel handle_weigh->handle_transfer handle_reaction 6. Perform experiment handle_transfer->handle_reaction cleanup_decon 7. Decontaminate glassware handle_reaction->cleanup_decon cleanup_solid 8. Dispose of solid waste cleanup_decon->cleanup_solid cleanup_liquid 9. Dispose of liquid waste cleanup_solid->cleanup_liquid cleanup_remove_ppe 10. Remove PPE cleanup_liquid->cleanup_remove_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoisoquinoline
Reactant of Route 2
6-Bromoisoquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.